molecular formula C23H13F9N4O3S B7909957 Xct790 CAS No. 796844-24-1

Xct790

Numéro de catalogue: B7909957
Numéro CAS: 796844-24-1
Poids moléculaire: 596.4 g/mol
Clé InChI: HQFNFOOGGLSBBT-AWNIVKPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

XCT 790 is a member of cinnamamides.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFNFOOGGLSBBT-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F9N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796844-24-1, 725247-18-7
Record name XCT-790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796844241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XCT790
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XCT-790
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4CE428LGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of XCT790

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed technical overview of the molecular mechanisms of XCT790, a small molecule inhibitor with dual activities that impact cellular metabolism and signaling. It is intended to serve as a comprehensive resource for researchers in oncology, metabolism, and drug discovery.

Abstract

This compound is a potent and selective small molecule that has been widely characterized as an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[1][2][3] However, subsequent research has revealed a second, independent mechanism of action: this compound is also a powerful mitochondrial uncoupler that operates at nanomolar concentrations.[4][5] This dual activity complicates the interpretation of experimental results but also presents opportunities for therapeutic intervention. This document aims to dissect these two core mechanisms, providing detailed signaling pathways, quantitative data from key experiments, and a summary of established experimental protocols.

Dual Mechanisms of Action

This compound exerts its biological effects through two primary and distinct mechanisms:

  • Inverse Agonism of Estrogen-Related Receptor Alpha (ERRα): At micromolar concentrations, this compound binds to the ligand-binding domain of ERRα, disrupting its interaction with coactivators and repressing its transcriptional activity.

  • Mitochondrial Uncoupling: At nanomolar concentrations, significantly lower than those required for ERRα inhibition, this compound acts as a proton ionophore, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation from ATP synthesis.

This compound as an ERRα Inverse Agonist

Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a crucial role in regulating cellular energy homeostasis, including mitochondrial biogenesis and oxidative phosphorylation.

Signaling Pathway

This compound functions by binding to the ligand-binding domain of ERRα, which prevents the recruitment of essential coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). This disruption leads to the suppression of ERRα-target gene transcription.

ERR_alpha_inhibition cluster_nucleus Nucleus cluster_drug Pharmacological Intervention ERRa ERRα DNA ERRα Target Genes (e.g., for Oxidative Phosphorylation) ERRa->DNA binds to PGC1a PGC-1α Coactivator PGC1a->ERRa coactivates Transcription Gene Transcription DNA->Transcription This compound This compound This compound->ERRa binds and inhibits coactivator binding Mitochondrial_Uncoupling cluster_mitochondrion Mitochondrion cluster_drug_effect Pharmacological Intervention cluster_cellular_response Cellular Response ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (Δp) ETC->Proton_Gradient pumps H⁺ H2O H₂O ETC->H2O O2_consumption ↑ O₂ Consumption ETC->O2_consumption drives ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase drives O2 O₂ O2->ETC ADP ADP ADP->ATP_Synthase ATP_depletion ↓ Cellular ATP This compound This compound This compound->Proton_Gradient dissipates AMPK AMPK Activation mTORC1 mTORC1 Inactivation AMPK->mTORC1 ATP_depletion->AMPK

References

XCT790: A Dual-Targeting Compound Modulating Nuclear Receptor Activity and Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

XCT790 is a potent small molecule initially identified as a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular metabolism. Subsequent research has unveiled a second, independent primary target: the mitochondrial inner membrane, where this compound functions as a powerful protonophore, leading to mitochondrial uncoupling. This dual activity makes this compound a valuable tool for investigating the distinct and overlapping roles of ERRα signaling and mitochondrial bioenergetics in various physiological and pathological processes. This guide provides a comprehensive overview of the primary targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of this compound against its primary targets.

Target Parameter Value Assay Conditions Reference
Estrogen-Related Receptor Alpha (ERRα)IC500.37 µMGAL4-ERRα cell-based transfection assay[1]
Estrogen-Related Receptor Alpha (ERRα)IC5013.3 - 13.7 µM (48h)Cell proliferation assay (MDA-MB-231 and BT-549 cells)
Mitochondrial UncouplingEffective Concentrationstarting at 390 nMAMPK pathway activation (Phospho-AMPK) in MNT1 cells[2]
Mitochondrial UncouplingEffective Concentration>25-fold lower than concentrations used to inhibit ERRαActivation of AMP kinase (AMPK)[2][3]

Signaling Pathways and Mechanisms of Action

ERRα Inverse Agonism

This compound functions as an inverse agonist of ERRα, a constitutively active orphan nuclear receptor. By binding to the ligand-binding domain of ERRα, this compound induces a conformational change that promotes the dissociation of coactivators, such as PGC-1α, thereby repressing the transcription of ERRα target genes involved in energy metabolism.[2]

Caption: this compound acts as an inverse agonist, inhibiting ERRα-mediated transcription.

Mitochondrial Uncoupling and AMPK Activation

Independent of its action on ERRα, this compound acts as a proton ionophore in the inner mitochondrial membrane. This dissipates the proton gradient, uncoupling oxidative phosphorylation from ATP synthesis. The resulting decrease in the cellular ATP:AMP ratio leads to the robust activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Mitochondrial_Uncoupling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm IMM Inner Mitochondrial Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives This compound This compound This compound->Proton_Gradient Dissipates (Proton Leak) AMP AMP ATP->AMP ATP/AMP Ratio Decreases AMPK AMPK AMP->AMPK Allosterically Activates Downstream Downstream Metabolic Adaptations AMPK->Downstream Phosphorylates & Regulates

Caption: this compound uncouples mitochondria, leading to AMPK activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Proliferation Assays (CCK-8 or MTT)

Objective: To determine the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells (e.g., pancreatic cancer cells, 3 x 10³ cells/well) in a 96-well plate in 100 µL of complete medium and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound or gemcitabine (B846) (as a control) for 24, 48, and 72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours in the dark. For MTT assays, add MTT solution and incubate, followed by the addition of a solubilizing agent.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Western Blot for AMPK Activation

Objective: To detect the phosphorylation of AMPKα at Threonine 172, a marker of AMPK activation.

Methodology:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172) (e.g., from Cell Signaling Technology, #2531).

    • Incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence).

  • Analysis: Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of activation.

Measurement of Cellular ATP Levels

Objective: To quantify the impact of this compound on cellular ATP concentrations.

Methodology:

  • Sample Preparation: Prepare cell lysates or standards in a 96-well plate.

  • Reagent Preparation: Prepare an ATP detection cocktail containing D-luciferin and firefly luciferase.

  • Luminescence Measurement:

    • Add the ATP detection cocktail to the samples.

    • Immediately measure the luminescence using a luminometer. The signal is proportional to the ATP concentration.

  • Analysis: Generate a standard curve using known ATP concentrations to quantify the ATP levels in the experimental samples.

Mitochondrial Respiration and Uncoupling Analysis (Seahorse XF Analyzer)

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and uncoupling.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Assay Medium: Replace the culture medium with a bicarbonate-free Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.

  • Instrument Setup: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports of the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) as required for the specific assay (e.g., Mito Stress Test).

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR and ECAR in real-time before and after the injection of the compounds.

  • Analysis: Analyze the changes in OCR and ECAR to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak. A significant increase in OCR after this compound injection, not coupled to ATP production, is indicative of mitochondrial uncoupling.

ERRα Reporter Gene Assay

Objective: To quantify the inverse agonist activity of this compound on ERRα-mediated transcription.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., C2C12 myotubes) with an expression vector for ERRα and a reporter plasmid containing an ERRα-responsive element (ERRE) driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with various concentrations of this compound.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the percent inhibition of ERRα activity relative to the vehicle-treated control to determine the IC50 value.

Logical Relationships and Experimental Workflows

The following diagram illustrates the experimental workflow to characterize the dual targets of this compound.

Experimental_Workflow cluster_err_alpha ERRα Target Characterization cluster_mito Mitochondrial Target Characterization ReporterAssay ERRα Reporter Gene Assay IC50_ERRa Determine IC50 for ERRα Inhibition ReporterAssay->IC50_ERRa CellViability Cell Viability Assay (e.g., MTT, CCK-8) CellViability->IC50_ERRa Seahorse Seahorse XF Assay (OCR/ECAR) Mito_Uncoupling Confirm Mitochondrial Uncoupling Seahorse->Mito_Uncoupling ATP_Assay Cellular ATP Assay (Luciferase) ATP_Assay->Mito_Uncoupling WesternBlot Western Blot (p-AMPK) AMPK_Activation Confirm AMPK Activation WesternBlot->AMPK_Activation Mito_Uncoupling->AMPK_Activation This compound This compound This compound->ReporterAssay This compound->CellViability This compound->Seahorse This compound->ATP_Assay This compound->WesternBlot

Caption: Experimental workflow for characterizing the dual targets of this compound.

References

The Dual-Faceted Role of XCT790 in Cellular Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT790, a synthetic small molecule, has emerged as a critical tool in cellular biology and a potential therapeutic agent. Initially identified as a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα), subsequent research has unveiled a second, independent mechanism of action: the potent uncoupling of the mitochondrial electron transport chain.[1][2] This dual functionality complicates the interpretation of experimental data but also opens new avenues for therapeutic intervention. This technical guide provides an in-depth analysis of the biological functions of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these activities.

Core Mechanisms of Action

This compound exerts its biological effects through two primary and distinct mechanisms:

  • Inverse Agonism of Estrogen-Related Receptor Alpha (ERRα): this compound binds to the ligand-binding domain of ERRα, disrupting the interaction between ERRα and its coactivators.[2][3] This leads to the repression of ERRα-mediated gene transcription, which plays a crucial role in regulating cellular energy metabolism, mitochondrial biogenesis, and cell proliferation.[4]

  • Mitochondrial Uncoupling: Independent of its action on ERRα, this compound acts as a proton ionophore, similar to well-known uncouplers like FCCP. It disrupts the mitochondrial membrane potential by transporting protons across the inner mitochondrial membrane, thereby uncoupling oxygen consumption from ATP synthesis. This leads to a rapid depletion of cellular ATP levels and a corresponding increase in oxygen consumption.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound from various studies.

ParameterValueCell Line/SystemReference
IC50 for ERRα Inverse Agonism 0.37 µMHEK293 cells (luciferase reporter assay)
Concentration for AMPK Activation As low as 390 nMMNT1 melanoma cells
Typical Concentration for ERRα Inhibition Studies 1–20 µMVarious cell lines
In Vivo Antitumor Efficacy (Dose) 4 mg/kg (intravenous)BALB/c mice with xenografts

Signaling Pathways Modulated by this compound

This compound's dual mechanisms of action lead to the modulation of several key signaling pathways.

ERRα-Dependent Signaling

As an inverse agonist of ERRα, this compound directly inhibits the transcriptional activity of this nuclear receptor. This leads to the downregulation of genes involved in mitochondrial biogenesis and function, glucose metabolism, and fatty acid oxidation.

ERR_alpha_signaling This compound This compound ERR_alpha ERRα This compound->ERR_alpha Binds & Inhibits Coactivators Coactivators (e.g., PGC-1α) ERR_alpha->Coactivators Interaction Blocked Target_Genes Target Gene Transcription (Metabolism, Mitochondrial Biogenesis) Coactivators->Target_Genes Downregulation Mitochondrial_Uncoupling_Pathway cluster_mitochondrion Mitochondrion Mitochondrial_Membrane Inner Mitochondrial Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Establishes ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP Uncoupled by this compound This compound This compound This compound->Proton_Gradient Dissipates AMP AMP ATP->AMP Depletion AMPK AMPK AMP->AMPK Activates Downstream_Targets Downstream Targets (e.g., mTORC1 inhibition) AMPK->Downstream_Targets Phosphorylates Experimental_Workflow Start Start: Treat Cells with this compound Phenotype Observe Cellular Phenotype (e.g., Proliferation, Apoptosis) Start->Phenotype ERR_alpha_Mechanism Investigate ERRα-dependent Mechanism Phenotype->ERR_alpha_Mechanism Mitochondrial_Mechanism Investigate Mitochondrial Mechanism Phenotype->Mitochondrial_Mechanism ERR_alpha_Knockdown ERRα Knockdown/Knockout ERR_alpha_Mechanism->ERR_alpha_Knockdown Compare_FCCP Compare with FCCP/CCCP Mitochondrial_Mechanism->Compare_FCCP Rescue_Experiment Rescue Phenotype with ERRα Expression? ERR_alpha_Knockdown->Rescue_Experiment Similar_Phenotype Similar Phenotype to this compound? Compare_FCCP->Similar_Phenotype Conclusion Conclude Mechanism of Action Rescue_Experiment->Conclusion Similar_Phenotype->Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular energy homeostasis, mitochondrial biogenesis, and several signaling pathways implicated in cancer. Unlike classical estrogen receptors, ERRα exhibits constitutive activity, independent of a natural ligand. Its role in various pathological conditions has made it an attractive target for therapeutic intervention. XCT790 was one of the first synthetic molecules identified as a potent and selective inverse agonist of ERRα. However, subsequent research has revealed a more complex pharmacological profile, highlighting the importance of understanding its dual mechanism of action for its proper application in research and drug development. This technical guide provides an in-depth overview of this compound, its interaction with ERRα, and its significant off-target effects, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: The Dual Action of this compound

This compound exerts its biological effects through two distinct mechanisms:

  • Inverse Agonism of ERRα: this compound binds to the ligand-binding domain of ERRα, disrupting its interaction with the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1][2] This disruption leads to the repression of ERRα target genes, which are predominantly involved in energy metabolism pathways such as oxidative phosphorylation and fatty acid oxidation.[3][4]

  • Mitochondrial Uncoupling: Independent of its effects on ERRα, this compound acts as a potent mitochondrial uncoupler at nanomolar concentrations.[1] This action dissipates the proton gradient across the inner mitochondrial membrane, leading to a rapid decrease in cellular ATP production and a subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy sensing. This ERRα-independent effect is a critical consideration in interpreting experimental results obtained using this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Efficacy of this compound against ERRα

ParameterValueCell LineAssayReference
IC500.37 µMCV-1GAL4-fused ERRα Luciferase Reporter Assay

Table 2: Cellular Effects of this compound

EffectConcentrationTimeCell LineAssayReference
Reduced Cell Viability0-40 µM48 and 72 hoursMES-SA, MES-SA/DX5, HepG2Cell Viability Assay
Reduced ERRα Protein Levels10 µM24 and 48 hoursHepG2, R-HepG2Western Blot
AMPK ActivationAs low as 390 nM5 minutesMNT1Western Blot (p-AMPK)
ATP DepletionDose-dependentRapidMNT1ATP-coupled luciferase assay
Decreased Mitochondrial Membrane PotentialDose-dependent-MNT1MitoTracker CMXRos
Inhibition of Cell Proliferation (IC50)~2.5 µM-A549Cell Division Assay

Signaling Pathways

ERRα-Dependent Signaling

The primary signaling pathway directly modulated by this compound's inverse agonism involves the ERRα/PGC-1α transcriptional complex. Under normal conditions, PGC-1α coactivates ERRα, leading to the expression of genes involved in mitochondrial biogenesis and energy metabolism. This compound disrupts this interaction, leading to the downregulation of these target genes.

ERR_alpha_pathway cluster_0 ERRα-Dependent Pathway PGC1a PGC-1α ERRa ERRα PGC1a->ERRa coactivates TargetGenes Target Genes (Energy Metabolism) ERRa->TargetGenes activates This compound This compound This compound->ERRa inhibits Transcription Transcription

ERRα-Dependent Signaling Pathway
ERRα-Independent Signaling (Mitochondrial Uncoupling)

This compound's off-target effect as a mitochondrial uncoupler triggers a distinct signaling cascade. By disrupting the mitochondrial membrane potential, it inhibits ATP synthesis, leading to an increased AMP/ATP ratio. This activates AMPK, which in turn phosphorylates downstream targets to restore energy homeostasis.

Mitochondrial_Uncoupling_Pathway cluster_1 ERRα-Independent Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria uncouples MMP Mitochondrial Membrane Potential This compound->MMP dissipates Mitochondria->MMP maintains ATP ATP Synthesis MMP->ATP drives AMP_ATP_ratio ↑ AMP/ATP Ratio ATP->AMP_ATP_ratio ↓ leads to AMPK AMPK AMP_ATP_ratio->AMPK activates Downstream Downstream Targets AMPK->Downstream phosphorylates

Mitochondrial Uncoupling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and ERRα.

ERRα Inverse Agonist Luciferase Reporter Assay

This assay is used to determine the potency of compounds in inhibiting the transcriptional activity of ERRα.

Workflow:

Luciferase_Assay_Workflow start Start seed Seed HEK293 cells expressing GAL4-ERRα-LBD and a luciferase reporter start->seed treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for 18-24 hours treat->incubate lyse Lyse cells incubate->lyse add_luciferin Add luciferin (B1168401) substrate lyse->add_luciferin measure Measure luminescence add_luciferin->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Luciferase Reporter Assay Workflow

Methodology:

  • Cell Culture: HEK293 cells are stably or transiently transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the ERRα ligand-binding domain (LBD), and a second containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

  • Plating: Cells are seeded in 96-well plates at a density of 1-2 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: this compound is serially diluted to the desired concentrations. The cell culture medium is replaced with a medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate (e.g., luciferin) is added. The luminescence, which is proportional to the luciferase activity and thus ERRα transcriptional activity, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for ERRα and Phospho-AMPK

This technique is used to quantify the protein levels of ERRα and the activation status of AMPK (by detecting its phosphorylated form).

Methodology:

  • Cell Lysis: Cells are treated with this compound for the desired time and concentration. After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for ERRα, phospho-AMPK (Thr172), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using densitometry software, and the protein levels are normalized to the loading control.

Cell Viability Assay (MTT/CCK-8)

These colorimetric assays are used to assess the effect of this compound on cell proliferation and cytotoxicity.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • Reagent Addition:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • CCK-8 Assay: CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Mitochondrial Membrane Potential Assay (JC-1)

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm).

Methodology:

  • Cell Treatment: Cells are treated with this compound at the desired concentrations.

  • JC-1 Staining: Cells are incubated with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

  • Washing: Cells are washed with an assay buffer to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The change in fluorescence from red to green indicates mitochondrial depolarization.

    • Flow Cytometry: The fluorescence of individual cells is measured using a flow cytometer. The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.

ATP Measurement Assay

This bioluminescent assay quantifies the intracellular ATP concentration.

Methodology:

  • Cell Treatment: Cells are treated with this compound.

  • Cell Lysis: A reagent is added to lyse the cells and release ATP.

  • Luminescence Reaction: A substrate/enzyme mixture (luciferin/luciferase) is added to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Measurement: The luminescence is measured using a luminometer.

  • Quantification: The ATP concentration is determined by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

siRNA-mediated Knockdown of ERRα

This technique is used to specifically reduce the expression of ERRα to study the ERRα-dependency of this compound's effects.

Methodology:

  • siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the ERRα mRNA are designed and synthesized. A non-targeting siRNA is used as a negative control.

  • Transfection: Cells are transfected with the ERRα siRNA or control siRNA using a transfection reagent (e.g., Lipofectamine).

  • Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and protein.

  • Verification of Knockdown: The efficiency of ERRα knockdown is confirmed by Western blotting or quantitative real-time PCR (qRT-PCR).

  • Functional Assays: The effect of this compound is then assessed in the ERRα-knockdown and control cells using the assays described above.

Conclusion

This compound is a valuable tool for studying the biological functions of ERRα. However, its potent mitochondrial uncoupling activity necessitates careful experimental design and interpretation of results. Researchers using this compound should be aware of its dual mechanism of action and employ appropriate controls, such as ERRα knockdown experiments, to distinguish between ERRα-dependent and -independent effects. This technical guide provides a comprehensive resource for understanding the complex pharmacology of this compound and for designing rigorous experiments to investigate the role of ERRα in health and disease.

References

The Dual-Faceted Impact of XCT790 on Cellular Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT790, initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα), has emerged as a compound with a complex and dual mechanism of action.[1][2] While it effectively modulates ERRα-dependent signaling, it is also a powerful mitochondrial uncoupler, a function that is independent of its effects on ERRα.[2][3][4] This guide provides a comprehensive technical overview of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular interactions. This document is intended for researchers, scientists, and drug development professionals investigating cellular metabolism, oncology, and nuclear receptor signaling.

Core Mechanisms of this compound Action

This compound's effects on cellular physiology can be broadly categorized into two distinct mechanisms: ERRα-dependent and ERRα-independent pathways.

ERRα-Dependent Pathway: Inverse Agonism and Transcriptional Repression

This compound functions as an inverse agonist for ERRα, a nuclear receptor that plays a pivotal role in regulating energy homeostasis and mitochondrial biogenesis. The binding of this compound to the ligand-binding domain of ERRα disrupts the receptor's interaction with crucial coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and -1 beta (PGC-1β). This disruption leads to the transcriptional repression of ERRα target genes.

The key molecular events in the ERRα-dependent pathway are:

  • Disruption of ERRα/PGC-1α Complex: this compound directly interferes with the association of ERRα and its coactivators.

  • Downregulation of Target Genes: This leads to decreased expression of genes involved in:

    • Oxidative Phosphorylation (OXPHOS): Key components of the electron transport chain.

    • Mitochondrial Biogenesis: The formation of new mitochondria.

    • Fatty Acid Oxidation: The breakdown of fatty acids for energy.

    • Tricarboxylic Acid (TCA) Cycle: A central metabolic pathway for energy production.

  • Inhibition of ERRα Expression: Prolonged treatment with this compound can also lead to a reduction in the protein levels of ERRα itself.

ERRalpha_Pathway cluster_0 This compound Treatment cluster_1 Cellular Components cluster_2 Cellular Processes This compound This compound ERRalpha ERRα This compound->ERRalpha Binds & Inhibits PGC1a PGC-1α/β ERRalpha->PGC1a Interaction Blocked DNA ERRα Target Gene Promoters Transcription Gene Transcription DNA->Transcription Metabolism Mitochondrial Biogenesis & Oxidative Metabolism Transcription->Metabolism

Caption: ERRα-Dependent Signaling Pathway Inhibition by this compound.

ERRα-Independent Pathway: Mitochondrial Uncoupling

Recent studies have revealed that this compound is a potent mitochondrial uncoupler at nanomolar concentrations, significantly lower than those typically required for ERRα inhibition. This effect is independent of ERRα expression and is likely due to this compound acting as a proton ionophore, similar to well-known uncouplers like FCCP and CCCP.

The cascade of events in the ERRα-independent pathway includes:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound dissipates the proton gradient across the inner mitochondrial membrane.

  • Uncoupling of Respiration from ATP Synthesis: This leads to an increase in oxygen consumption without a corresponding increase in ATP production.

  • Rapid ATP Depletion: The uncoupling effect causes a swift decline in cellular ATP levels.

  • Activation of AMP-activated Protein Kinase (AMPK): The decrease in the ATP:AMP ratio activates AMPK, a critical sensor of cellular energy status.

  • Inhibition of mTORC1 Signaling: Activated AMPK can phosphorylate and inhibit components of the mTORC1 pathway, a key regulator of cell growth and proliferation.

Mitochondrial_Uncoupling_Pathway cluster_0 This compound Treatment cluster_1 Mitochondrion cluster_2 Cellular Response This compound This compound ProtonGradient Proton Gradient (ΔΨm) This compound->ProtonGradient Dissipates MitoMembrane Inner Mitochondrial Membrane ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ProtonGradient->ATPSynthase Uncoupled ETC Electron Transport Chain ETC->ProtonGradient Establishes ATP ATP Levels AMPK AMPK ATP->AMPK Activates mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits ATPSynthate ATPSynthate

Caption: ERRα-Independent Mitochondrial Uncoupling by this compound.

Quantitative Data on this compound Treatment

The dual activity of this compound is reflected in the concentration-dependent effects observed in cellular assays.

ParameterEffectIC50 / Effective ConcentrationCell LinesReference
ERRα Inverse Agonism Inhibition of ERRα transcriptional activity0.37 µM-
Inhibition of ERRα constitutive activity300-500 nMCV-1
Mitochondrial Uncoupling Activation of AMPKAs low as 390 nMMNT1
Onset of AMPK activationWithin 5 minutesMNT1
Cell Viability Reduction in cell viability (Dose-dependent)0-40 µMMES-SA, HepG2
Inhibition of proliferation (IC50)13.7 µM (MDA-MB-231), 13.3 µM (BT-549)TNBC cells
Apoptosis Induction of apoptosis10 µMHepG2, R-HepG2

Downstream Cellular Consequences of this compound Treatment

The primary effects of this compound on ERRα and mitochondria trigger a cascade of downstream cellular responses, particularly relevant in cancer biology.

  • Induction of Apoptosis: this compound induces programmed cell death in various cancer cell lines, including those resistant to chemotherapy. This can be mediated by the generation of reactive oxygen species (ROS) and the activation of caspases 3/7, 8, and 9.

  • Cell Cycle Arrest: Treatment with this compound can cause cell cycle arrest, for instance at the mitotic phase in endometrial cancer cells and at the G0/G1 phase in pancreatic cancer cells. This is often associated with the modulation of key cell cycle regulators like p53 and the retinoblastoma protein (Rb).

  • ROS Production: this compound treatment has been shown to increase the production of mitochondrial ROS. This elevation in ROS can, in turn, activate stress-response pathways and contribute to apoptosis.

  • Inhibition of Cancer Cell Proliferation, Migration, and Invasion: By targeting cellular metabolism and key signaling pathways, this compound effectively suppresses the growth and metastatic potential of cancer cells.

  • Synergistic Effects with Chemotherapeutics: this compound has demonstrated synergistic anticancer effects when used in combination with drugs like paclitaxel (B517696) and gemcitabine.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is for assessing changes in the levels of total and phosphorylated proteins such as AMPK, ACC, and p53 following this compound treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MNT1, A549, or MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) or a vehicle control (DMSO) for specified time points (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-p53) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Cell Viability Assay (MTT or CCK-8)

This protocol measures the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 50 µM) in fresh medium for 24, 48, or 72 hours.

  • Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: For MTT, add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm. For CCK-8, measure absorbance at 450 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.

  • Cell Culture and Treatment: Plate cells on glass-bottom dishes or in 96-well plates. Treat with this compound at the desired concentrations and time points.

  • Staining: Remove the treatment medium and incubate cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash cells twice with assay buffer.

  • Imaging and Analysis: Analyze cells using a fluorescence microscope or plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Start Seed Cells in Multi-well Plate Incubate Incubate Overnight Start->Incubate Treat Treat with this compound (Dose-response/Time-course) Incubate->Treat Assay1 Western Blot (Protein Expression) Treat->Assay1 Assay2 MTT/CCK-8 Assay (Cell Viability) Treat->Assay2 Assay3 JC-1 Staining (Mitochondrial Potential) Treat->Assay3 Assay4 qRT-PCR (Gene Expression) Treat->Assay4 Analyze Quantify Results & Statistical Analysis Assay1->Analyze Assay2->Analyze Assay3->Analyze Assay4->Analyze

Caption: General Experimental Workflow for a this compound Study.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying cellular metabolism and ERRα signaling. However, its dual mechanism of action necessitates careful experimental design and data interpretation. The potent, ERRα-independent mitochondrial uncoupling activity of this compound can confound studies aimed at solely investigating the role of ERRα, especially when used at micromolar concentrations. Researchers should consider using low nanomolar concentrations to specifically probe mitochondrial effects and perform control experiments, such as using ERRα knockout or knockdown cells, to delineate the two pathways. Future research should focus on developing even more specific ERRα inverse agonists that lack the mitochondrial uncoupling side effect to provide clearer insights into the distinct roles of ERRα in health and disease. The synergistic effects of this compound with existing cancer therapies also warrant further investigation as a potential therapeutic strategy.

References

XCT790 in Metabolic Regulation: A Dual-Faceted Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

XCT790, initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has emerged as a critical tool in metabolic research. However, its profound off-target effects as a mitochondrial uncoupler necessitate a nuanced understanding of its biological activities. This technical guide provides a comprehensive overview of this compound's dual role in metabolic regulation, detailing its on-target ERRα-mediated effects and its potent, ERRα-independent mitochondrial uncoupling activity. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to equip researchers and drug development professionals with the essential knowledge for effectively utilizing and interpreting data generated with this compound.

Introduction

Metabolic regulation is a complex network of signaling pathways that govern energy homeostasis. A key player in this network is the Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor that acts as a critical transcriptional regulator of cellular metabolism. ERRα, often co-activated by the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), orchestrates the expression of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid oxidation[1][2]. Given its central role in metabolic control, ERRα has become an attractive therapeutic target for metabolic diseases and cancer.

This compound was the first potent and selective synthetic ligand identified as an inverse agonist for ERRα[1][2]. As such, it has been widely used as a chemical probe to investigate the physiological and pathophysiological functions of ERRα. However, subsequent research has revealed a significant, confounding off-target activity of this compound as a potent mitochondrial uncoupler, independent of its action on ERRα[1]. This guide aims to dissect these two distinct mechanisms of action, providing a clear framework for the application of this compound in metabolic studies.

On-Target Effects: ERRα Inverse Agonism

As an inverse agonist, this compound binds to the ligand-binding domain of ERRα, disrupting its interaction with co-activators like PGC-1α and repressing its constitutive transcriptional activity. This on-target effect has been instrumental in elucidating the role of ERRα in various metabolic processes.

The ERRα/PGC-1α Signaling Axis

The ERRα/PGC-1α signaling pathway is a master regulator of mitochondrial biogenesis and oxidative metabolism. PGC-1α, a transcriptional co-activator, is induced by metabolic stresses such as fasting and exercise. It physically interacts with and co-activates ERRα, leading to the transcription of a suite of genes involved in energy metabolism. This compound, by inhibiting ERRα, effectively blocks this signaling cascade, leading to a downregulation of these target genes.

ERR_alpha_pathway cluster_0 Cellular Stimuli cluster_1 Transcriptional Regulation cluster_2 Metabolic Outcomes Cold Cold PGC_1a PGC-1α Cold->PGC_1a Exercise Exercise Exercise->PGC_1a Fasting Fasting Fasting->PGC_1a ERRa ERRα PGC_1a->ERRa Co-activation Gene_Expression Target Gene Expression (e.g., OXPHOS, FAO) ERRa->Gene_Expression Activation Mito_Biogenesis Mitochondrial Biogenesis Gene_Expression->Mito_Biogenesis Oxidative_Metabolism Oxidative Metabolism Gene_Expression->Oxidative_Metabolism This compound This compound This compound->ERRa Inhibition

Caption: The ERRα/PGC-1α signaling pathway and its inhibition by this compound.

Off-Target Effects: Mitochondrial Uncoupling

A critical consideration when using this compound is its potent activity as a mitochondrial uncoupler, which occurs at concentrations significantly lower than those typically used to achieve ERRα inhibition. This effect is independent of ERRα expression and is attributed to this compound's function as a proton ionophore, similar to classical uncouplers like FCCP and CCCP.

Mechanism of Mitochondrial Uncoupling by this compound

This compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation. By shuttling protons back into the mitochondrial matrix, it uncouples electron transport from ATP production. This leads to a futile cycle of oxygen consumption without concomitant ATP synthesis, resulting in energy dissipation as heat.

Downstream Metabolic Consequences

The mitochondrial uncoupling induced by this compound triggers a cascade of metabolic events:

  • Rapid ATP Depletion: The uncoupling of oxidative phosphorylation leads to a swift decline in cellular ATP levels.

  • Increased Oxygen Consumption: In an attempt to compensate for the collapsed proton gradient, the electron transport chain accelerates, leading to a significant increase in the oxygen consumption rate (OCR).

  • AMPK Activation: The drop in the ATP:AMP ratio leads to the robust activation of AMP-activated protein kinase (AMPK), a master sensor and regulator of cellular energy status. Activated AMPK initiates a program to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes.

Mitochondrial_Uncoupling_Pathway cluster_0 Mitochondrion cluster_1 Cellular Response ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (Δψm) ETC->H_gradient Pumps H+ OCR_increase Increased Oxygen Consumption (OCR) ETC->OCR_increase Accelerates ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP_depletion ATP Depletion H_gradient->ATP_depletion Leads to ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->H_gradient Dissipates AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Triggers

Caption: Mitochondrial uncoupling by this compound and subsequent metabolic effects.

Quantitative Data

The dual activity of this compound is reflected in the different concentration ranges at which its on-target and off-target effects are observed.

ParameterValueCell LinesReference
ERRα Inverse Agonism (IC50) 0.37 µMCV-1, HEK293
AMPK Activation (Effective Concentration) as low as 390 nMMNT1
Cell Viability (IC50, 48h) 13.7 µMMDA-MB-231 (TNBC)
13.3 µMBT-549 (TNBC)
~2.5 µMA549 (Lung Cancer)
ATP Depletion Significant decrease within 20 minutes of exposureMNT1

Experimental Protocols

Accurate assessment of this compound's effects requires robust experimental design and execution. Below are detailed methodologies for key assays.

Cell Viability Assay (XTT/MTT)

Objective: To determine the cytotoxic or cytostatic effects of this compound on a cell population.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • For MTT assay, add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • For XTT assay, prepare a working solution of XTT and electron coupling reagent and add it to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value.

Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)

Objective: To measure the effect of this compound on mitochondrial respiration.

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.

  • Cell Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A) and this compound.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. This compound can be injected before the standard mitochondrial stress test compounds to observe its immediate effect on basal OCR.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

Methodology:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate, chamber slide) and treat with this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Data Acquisition:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

    • Microplate Reader: Read the fluorescence intensity at both emission wavelengths (green ~530 nm, red ~590 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot for ERRα and Phospho-AMPK

Objective: To determine the effect of this compound on ERRα protein levels and AMPK activation.

Methodology:

  • Cell Lysis: Treat cells with this compound for the specified duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against ERRα, phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow to dissect the dual effects of this compound.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Mitochondrial Function Assessment cluster_2 Signaling Pathway Analysis Cell_Viability Cell Viability Assay (Dose-Response) Western_Blot_ERRa Western Blot for ERRα (Dose & Time-Course) Cell_Viability->Western_Blot_ERRa Correlate with Protein Levels OCR_Assay Oxygen Consumption Rate (Seahorse Assay) Cell_Viability->OCR_Assay Inform Dosing qPCR_Targets qPCR for ERRα Target Genes Western_Blot_ERRa->qPCR_Targets Verify On-Target Effect MMP_Assay Mitochondrial Membrane Potential (JC-1) OCR_Assay->MMP_Assay Confirm Uncoupling ATP_Assay Cellular ATP Levels MMP_Assay->ATP_Assay Assess Energetic Consequences Western_Blot_AMPK Western Blot for p-AMPK ATP_Assay->Western_Blot_AMPK Link to Energy Sensing

References

XCT790 and its Analogs: A Technical Guide to ERRα Inverse Agonism and Mitochondrial Uncoupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in various physiological and pathological processes, including metabolic regulation and cancer. This technical guide provides an in-depth overview of this compound, its known functional analogs, and its significant off-target effect as a mitochondrial uncoupler. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to this compound and ERRα

Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that plays a crucial role in the regulation of cellular energy metabolism, including mitochondrial biogenesis and function.[1] Its dysregulation has been linked to various diseases, making it an attractive therapeutic target. This compound was one of the first identified potent and selective inverse agonists for ERRα, exhibiting an IC50 value of approximately 0.37 to 0.4 μM.[2][3][4] It exerts its effect by binding to the ligand-binding domain of ERRα, thereby inhibiting its constitutive transcriptional activity.[5] While this compound shows high selectivity for ERRα over other nuclear receptors like ERRγ, ERα, and ERβ, it is crucial to consider its potent off-target effects.

Structural Analogues and Derivatives of this compound

While extensive public domain data on direct structural analogues of this compound (based on the thiadiazole acrylamide (B121943) scaffold) is limited, several other chemical classes of ERRα inverse agonists have been identified. These compounds, considered functional analogues, provide valuable insights into the structure-activity relationships for ERRα inhibition.

Table 1: Quantitative Data for this compound and Functional Analogues
Compound/Analog ClassChemical ScaffoldTargetIC50 (μM)Notes
This compound Thiadiazole AcrylamideERRα Inverse Agonist0.37 - 0.4Potent and selective for ERRα. Also a potent mitochondrial uncoupler.
Compound 11 p-NitrobenzenesulfonamideERRα Inverse Agonist0.80Suppresses migration and invasion of ER-negative breast cancer cells.
Compound 2 N-ArylindoleERRα Inverse Agonist0.19Ligand for the first reported inverse agonist crystalline complex.
Compound 5 1-Phenyl-4-benzoyl-triazoleERRα Inverse Agonist0.021High potency and oral availability, studied in the context of diabetes.
Compound 6 Not specifiedERRα Inverse Agonist1.47Suppressed growth of human xenografts.
Compound 7 1–(2,5-diethoxy-benzyl)-3-phenylureaERRα Inverse Agonist1.46Showed notable growth inhibition of ER-negative human breast cancer xenografts.

Key Signaling Pathways

ERRα Signaling Pathway Inhibition by this compound

This compound, as an inverse agonist, binds to ERRα and disrupts its interaction with coactivators like PGC-1α. This leads to the downregulation of ERRα target genes involved in metabolic processes and cell proliferation.

ERR_alpha_signaling This compound This compound ERR_alpha ERRα This compound->ERR_alpha Binds to & Inhibits Target_Genes Target Gene Expression ERR_alpha->Target_Genes Regulates Coactivators Coactivators (e.g., PGC-1α) Coactivators->ERR_alpha Activates Metabolic_Processes Metabolic Processes & Cell Proliferation Target_Genes->Metabolic_Processes Controls Mitochondrial_Uncoupling cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (ΔΨm) ETC->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes This compound This compound This compound->Proton_Gradient Dissipates

References

XCT790: A Dual-Targeting Molecule with Implications for ERRα Signaling and Mitochondrial Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of XCT790

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound was initially identified as a potent and selective inverse agonist of the Estrogen-Related Receptor α (ERRα), an orphan nuclear receptor implicated in the regulation of cellular metabolism and oncogenesis. Subsequent research, however, unveiled a significant off-target activity: this compound is also a potent mitochondrial uncoupler, acting independently of its effects on ERRα. This dual activity complicates its use as a specific ERRα probe but opens avenues for investigating its potential therapeutic effects, particularly in cancer, through modulation of both nuclear receptor signaling and cellular bioenergetics. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Initial Characterization

This compound was first described by Busch and colleagues in 2004 as a result of a high-throughput screening effort to identify modulators of ERRα. It was characterized as a potent and selective inverse agonist of ERRα, effectively inhibiting its constitutive transcriptional activity. The initial characterization identified this compound as a member of the thiadiazole acrylamide (B121943) chemical class[1].

Synthesis of this compound

The precise, step-by-step synthesis protocol for this compound is not explicitly detailed in the primary scientific literature. However, based on its chemical structure, (2E)-3-(4-{[2,4-Bis(trifluoromethyl)phenyl]methoxy}-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide, a plausible synthetic route can be inferred from general methods for the synthesis of similar thiadiazole acrylamide derivatives.

A potential synthetic pathway would likely involve a convergent synthesis strategy. One key intermediate would be the substituted benzaldehyde (B42025), 4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzaldehyde. The other crucial building block would be the substituted aminothiadiazole, 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine.

The synthesis could proceed via a Knoevenagel condensation of the benzaldehyde intermediate with a cyanoacetamide derivative, followed by an amidation reaction with the aminothiadiazole.

It is crucial to note that this proposed synthesis is hypothetical and has not been experimentally verified from the available literature.

Biological Activity and Mechanism of Action

This compound exhibits two distinct and potent biological activities: inverse agonism of ERRα and uncoupling of mitochondrial oxidative phosphorylation.

ERRα Inverse Agonism

This compound binds to the ligand-binding domain of ERRα, disrupting its interaction with coactivators such as PGC-1α. This prevents the receptor from activating the transcription of its target genes, which are involved in various metabolic processes, including fatty acid oxidation and oxidative phosphorylation.

Mitochondrial Uncoupling

A pivotal discovery by Eskiocak and colleagues in 2014 revealed that this compound is a potent mitochondrial uncoupler at nanomolar concentrations, an activity independent of ERRα[2][3][4]. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of electron transport from ATP synthesis leads to a rapid decrease in cellular ATP levels and a compensatory increase in oxygen consumption. The depletion of ATP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[2].

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

ParameterValueAssayReference
ERRα Inverse Agonism
IC500.37 µMGAL4-ERRα cell-based transfection assay
Cell Viability (IC50)
MES-SA cellsDose-dependent reductionCell Viability Assay (48-72h)
MES-SA/DX5 cellsDose-dependent reductionCell Viability Assay (48-72h)
HepG2 cellsDose-dependent reductionCell Viability Assay (48-72h)
Mitochondrial Uncoupling
EC50Not explicitly reported, but effective at nanomolar concentrationsOxygen Consumption Rate (OCR) Assay

Experimental Protocols

ERRα Inverse Agonist Reporter Assay (GAL4-ERRα)

This protocol is a generalized representation of a luciferase reporter assay used to determine the inverse agonist activity of compounds on ERRα.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vector for a GAL4 DNA-binding domain fused to the ERRα ligand-binding domain (GAL4-ERRα)

  • Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound and other test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed mammalian cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GAL4-ERRα expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Mitochondrial Uncoupling Assay (Seahorse XF Cell Mito Stress Test)

This protocol outlines the general procedure for assessing mitochondrial function and identifying uncoupling agents using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a classical uncoupling agent, used as a positive control)

  • Rotenone/antimycin A (Complex I and III inhibitors)

  • This compound and other test compounds

  • Cells of interest

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator.

  • Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and this compound at the desired final concentrations.

  • Seahorse XF Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An uncoupling agent like this compound will cause a significant increase in the OCR after injection, similar to the effect of FCCP.

Visualizations

Signaling Pathways

XCT790_Signaling cluster_err ERRα Signaling cluster_mito Mitochondrial Respiration ERRa ERRα PGC1a PGC-1α ERRa->PGC1a interacts with TargetGenes Target Gene Transcription PGC1a->TargetGenes activates ETC Electron Transport Chain H_gradient Proton Gradient ETC->H_gradient pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase drives ATP ATP ATP_Synthase->ATP produces This compound This compound This compound->PGC1a disrupts interaction This compound->H_gradient dissipates

Caption: Dual mechanism of action of this compound.

Experimental Workflows

ERR_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Seed Seed Cells Transfect Transfect with GAL4-ERRα & UAS-Luc Seed->Transfect Treat Treat with this compound Transfect->Treat Incubate Incubate 24h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure

Caption: Workflow for ERRα inverse agonist reporter assay.

Seahorse_Workflow cluster_prep Cell & Cartridge Preparation cluster_run Seahorse XF Run Seed Seed Cells in XF Plate Medium Medium Exchange Seed->Medium Hydrate Hydrate Sensor Cartridge Load Load Drugs into Cartridge Ports Hydrate->Load Run Run Mito Stress Test Load->Run Analyze Analyze OCR Data Run->Analyze

References

Methodological & Application

Application Notes and Protocols for XCT790 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XCT790 is a potent and selective small molecule that has been widely studied for its anti-cancer properties. It was initially identified as an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in cellular metabolism and proliferation. However, subsequent research has revealed a dual mechanism of action: this compound also functions as a powerful mitochondrial uncoupler, independent of its effects on ERRα.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.

Key Properties of this compound:

  • Primary Target: Estrogen-Related Receptor Alpha (ERRα) inverse agonist with an IC50 of 0.37 μM.[4][5]

  • Secondary Mechanism: Potent mitochondrial uncoupler, leading to ATP depletion and activation of AMP-activated protein kinase (AMPK). This effect occurs at nanomolar concentrations, often lower than those required for ERRα inhibition.

  • Cellular Effects: Induces cell death, apoptosis, and cell cycle arrest in various cancer cell lines. It has shown efficacy in chemotherapeutic-resistant cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayConcentration/IC50Treatment DurationObserved EffectsReference
MES-SA, MES-SA/DX5Uterine SarcomaViability0-40 μM (dose-dependent decrease)48 and 72 hoursReduced cell viability
HepG2, R-HepG2Hepatocellular CarcinomaViability, Apoptosis, Western Blot10 μM24, 48 hoursReduced viability, induced apoptosis, decreased ERRα protein levels
HEC-1A, KLEEndometrial CancerProliferation, ApoptosisConcentration-dependentNot specifiedSuppressed proliferation and colony formation, induced apoptosis
MDA-MB-231, BT-549Triple-Negative Breast CancerViability, Cell Cycle5 μM24, 48 hoursInhibited proliferation, induced cell cycle arrest
H295RAdrenocortical CarcinomaViability10 μMNot specifiedDose- and time-dependent inhibition of proliferation
MCF7, M231Breast Cancer (mammospheres)Apoptosis, Cell Cycle1, 2.5, 5 μM48 hoursInduced apoptosis and cell cycle arrest
MNT1MelanomaWestern Blot, ATP Assay390 nM5 minutes (AMPK activation), 20 minutes (ATP depletion)Activated AMPK, depleted ATP

Signaling Pathways Affected by this compound

This compound impacts several critical signaling pathways in cancer cells, primarily stemming from its dual mechanism of action.

This compound Mechanism of Action

This compound This compound ERRa ERRα This compound->ERRa Inverse Agonist Mitochondria Mitochondria This compound->Mitochondria Uncoupler Coactivators Coactivators (e.g., PGC-1α) ERRa->Coactivators Blocks Interaction ETC Electron Transport Chain Mitochondria->ETC Disrupts Gene_Expression Altered Gene Expression Coactivators->Gene_Expression ATP_depletion ATP Depletion ETC->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Metabolic_Stress Metabolic Stress AMPK_activation->Metabolic_Stress Cell_Death Apoptosis / Cell Death Metabolic_Stress->Cell_Death Gene_Expression->Cell_Death

Caption: Dual mechanism of this compound action in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cells in a 96-well format.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_this compound Treat with this compound (various conc.) incubate1->treat_this compound incubate2 Incubate (24-72h) treat_this compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0.1 to 20 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

start Start seed_cells Seed cells in 6-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_this compound Treat with this compound incubate1->treat_this compound incubate2 Incubate (24-48h) treat_this compound->incubate2 harvest_cells Harvest cells (including supernatant) incubate2->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in binding buffer wash_cells->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate3 Incubate (15 min, dark) stain->incubate3 analyze Analyze by flow cytometry incubate3->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Incubate for 24 hours.

    • Treat cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture medium (which contains detached, potentially apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the collected medium from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

Western Blot Analysis of Signaling Pathways

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

start Start cell_treatment Seed and treat cells with this compound start->cell_treatment lysis Lyse cells and collect protein cell_treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect signal secondary_ab->detection end End detection->end

Caption: Workflow for Western blot analysis.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 2)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Seed cells and treat with this compound for the desired time (e.g., 1, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare lysates with Laemmli buffer. Boil for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

Table 2: Recommended Primary Antibodies for Western Blotting
Target ProteinPathwayExpected Change with this compound
p-AMPK (Thr172)Energy SensingIncrease
Total AMPKEnergy SensingNo change (loading control)
p-ACC (Ser79)AMPK SubstrateIncrease
Total ACCAMPK SubstrateNo change (loading control)
p-mTOR (Ser2448)PI3K/Akt/mTORDecrease
Total mTORPI3K/Akt/mTORNo change (loading control)
p-Akt (Ser473)PI3K/Akt/mTORDecrease
Total AktPI3K/Akt/mTORNo change (loading control)
Cleaved Caspase-3ApoptosisIncrease
PARPApoptosisCleavage
ERRαERRα SignalingDecrease (degradation)
β-actin / GAPDHLoading ControlNo change

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) and dilute it in culture medium for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Off-Target Effects: Be mindful of this compound's dual mechanism. To distinguish between ERRα-dependent and -independent effects, consider using ERRα knockdown or knockout cell lines as controls.

  • Time- and Dose-Dependence: The effects of this compound are highly dependent on the concentration and duration of treatment. It is recommended to perform both dose-response and time-course experiments to characterize its effects in your specific cell line.

  • Mitochondrial Uncoupling: The mitochondrial uncoupling effect can occur rapidly (within minutes) and at low nanomolar concentrations. This can lead to rapid changes in cellular metabolism that may precede other observed effects.

References

Application Notes and Protocols for XCT790 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XCT790 is a potent and selective small molecule with a dual mechanism of action, making it a compound of significant interest in cancer research. It functions as a selective inverse agonist of the Estrogen-Related Receptor alpha (ERRα) and, independently, as a powerful mitochondrial uncoupler.[1] ERRα is a key regulator of cellular metabolism, promoting gene expression involved in the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and glycolysis, thereby supporting the high energetic demands of cancer cells.[2][3] By inhibiting ERRα, this compound can disrupt these metabolic pathways. Concurrently, its action as a mitochondrial uncoupler dissipates the proton gradient across the inner mitochondrial membrane, leading to a rapid decrease in ATP production and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] These complementary actions make this compound a compelling candidate for evaluation in various cancer models.

These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its anti-cancer efficacy.

Data Presentation

In Vivo Efficacy of this compound in Mouse Xenograft Models

The following table summarizes the anti-tumor activity of this compound across various mouse xenograft models.

Tumor TypeCell LineMouse StrainThis compound DoseAdministration RouteTreatment ScheduleOutcomeReference
Pancreatic CancerPaTu8988Nude mice2.5 mg/kgIntraperitoneal (IP)3 times a week for 4 weeksSynergistic tumor growth suppression with gemcitabine.
Endometrial CancerHEC-1ABALB/c mice4 mg/kgIntravenous (IV)Every three days for 3 weeksSignificant inhibition of tumor growth and angiogenesis; induction of apoptosis.
Adrenocortical CarcinomaH295RImmunocompromised mice2.5 mg/kgNot specifiedNot specified (treatment for 21 days)Significant reduction in tumor growth.
Triple-Negative Breast CancerMDA-MB-231Nude miceNot specifiedNot specifiedNot specifiedSignificant delay in in vivo tumor growth.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound. For higher concentrations, an ultrasonic bath can be used.

  • Working Solution Preparation (for Intraperitoneal Injection):

    • On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.

    • Note: The final concentration of DMSO in the working solution should be minimized (ideally ≤10%) to avoid toxicity to the animals. The vehicle for the control group should contain the same final concentration of DMSO.

  • Working Solution Preparation (for Intravenous Injection):

    • Due to the potential for precipitation and toxicity, the formulation for IV injection requires careful consideration. A common formulation involves a multi-step dilution:

      • Start with a concentrated stock in DMSO.

      • Further dilute with a co-solvent such as PEG300.

      • Add a surfactant like Tween 80.

      • Finally, bring the solution to the final volume with sterile saline or ddH₂O.

    • It is crucial to prepare this solution fresh on the day of injection and visually inspect for any precipitation before administration.

Protocol 2: Establishment of Subcutaneous Xenograft Model

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Matrigel (optional, to improve tumor take rate)

  • 70% Ethanol

Procedure:

  • Cell Culture and Harvest:

    • Culture cancer cells in their recommended medium until they reach 80-90% confluency.

    • Wash the cells with sterile PBS/HBSS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with serum-containing medium, and pellet the cells by centrifugation.

    • Wash the cell pellet twice with sterile PBS/HBSS to remove any remaining serum and trypsin.

  • Cell Counting and Resuspension:

    • Resuspend the cell pellet in a known volume of sterile PBS/HBSS.

    • Perform a cell count to determine the cell concentration and viability.

    • Adjust the cell concentration to the desired density for injection (typically 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL).

    • If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an approved method.

    • Shave and disinfect the injection site (typically the flank) with 70% ethanol.

    • Gently lift the skin and insert the needle subcutaneously.

    • Slowly inject the cell suspension (100-200 µL) to form a small bleb under the skin.

    • Carefully withdraw the needle.

  • Post-Injection Monitoring:

    • Monitor the mice regularly for tumor growth, body weight, and overall health.

    • Tumors typically become palpable within 1-3 weeks.

Protocol 3: Drug Administration and Tumor Measurement

Materials:

  • Prepared this compound working solution

  • Sterile syringes (1 mL) and needles (27-30 gauge for IV, 25-27 gauge for IP)

  • Digital calipers

  • Animal scale

Procedure:

  • Animal Grouping:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to control and treatment groups.

  • Drug Administration:

    • Intraperitoneal (IP) Injection:

      • Restrain the mouse and locate the injection site in the lower right quadrant of the abdomen.

      • Insert the needle at a 30-45 degree angle and inject the this compound solution.

    • Intravenous (IV) Injection (Tail Vein):

      • Warm the mouse's tail to dilate the veins.

      • Place the mouse in a restrainer.

      • Insert the needle into one of the lateral tail veins and slowly inject the solution.

  • Tumor and Body Weight Measurement:

    • Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Record the body weight of each mouse at the same frequency to monitor for toxicity.

  • Endpoint:

    • Continue treatment and monitoring for the duration of the study.

    • Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with institutional guidelines.

Visualizations

ERR_alpha_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 ERRα Complex and this compound Inhibition cluster_2 Downstream Effects HER2/IGF-1R HER2/IGF-1R c-MYC c-MYC HER2/IGF-1R->c-MYC activates PI3K/Akt/mTOR PI3K/Akt/mTOR PGC-1α PGC-1α PI3K/Akt/mTOR->PGC-1α induces PGC-1β PGC-1β c-MYC->PGC-1β induces ERRα ERRα PGC-1β->ERRα co-activates PGC-1α->ERRα co-activates Metabolic Genes TCA Cycle Oxidative Phosphorylation Glycolysis ERRα->Metabolic Genes regulates Proliferation Genes Cell Cycle Progression ERRα->Proliferation Genes regulates XCT790_inhibition This compound XCT790_inhibition->ERRα inhibits Tumor Growth Tumor Growth Metabolic Genes->Tumor Growth promotes Proliferation Genes->Tumor Growth promotes

Caption: ERRα Signaling Pathway and this compound Inhibition.

Mitochondrial_Uncoupling_Pathway This compound This compound Mitochondrial_Membrane Inner Mitochondrial Membrane This compound->Mitochondrial_Membrane acts on Proton_Gradient Proton Gradient Dissipation Mitochondrial_Membrane->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase uncouples from ATP_Depletion Cellular ATP Depletion ATP_Synthase->ATP_Depletion leads to AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation triggers Metabolic_Stress Cellular Metabolic Stress AMPK_Activation->Metabolic_Stress

Caption: this compound-Induced Mitochondrial Uncoupling Pathway.

Experimental_Workflow A 1. Cell Culture & Harvest B 2. Cell Counting & Preparation A->B C 3. Subcutaneous Injection B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Control & Treatment Groups D->E F 6. This compound Administration (IP or IV) E->F G 7. Tumor & Body Weight Measurement F->G H 8. Data Analysis & Endpoint G->H

Caption: Experimental Workflow for this compound in Xenograft Models.

References

Measuring Mitochondrial Uncoupling by XCT790: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XCT790, initially identified as a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has been demonstrated to be a potent mitochondrial uncoupler.[1][2] This compound acts as a proton ionophore, dissipating the mitochondrial proton gradient independent of its interaction with ERRα.[1][3][4] This property leads to a rapid increase in oxygen consumption, a decrease in mitochondrial membrane potential, and subsequent depletion of cellular ATP. These application notes provide detailed protocols for researchers to accurately measure the mitochondrial uncoupling effects of this compound in a laboratory setting.

Introduction to Mitochondrial Uncoupling

Mitochondrial respiration is typically coupled to ATP synthesis. The electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient (proton-motive force). This force drives ATP synthase to produce ATP. Mitochondrial uncouplers are molecules that disrupt this coupling by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This leads to an increase in the oxygen consumption rate (OCR) as the ETC works to maintain the proton gradient, a decrease in mitochondrial membrane potential (ΔΨm), and a reduction in ATP production. Chemical uncouplers like FCCP and CCCP are classic examples of such agents.

This compound has emerged as a potent mitochondrial uncoupler with effects observed at nanomolar concentrations. Its mechanism of action as a proton ionophore makes it a valuable tool for studying mitochondrial function and cellular bioenergetics. However, it is crucial for researchers using this compound as an ERRα inhibitor to be aware of its significant off-target effects on mitochondrial respiration, which occur at concentrations often used for ERRα studies (1-20 µM).

Key Concepts and Signaling Pathway

The primary mechanism of this compound-induced mitochondrial uncoupling involves the transport of protons across the inner mitochondrial membrane, which dissipates the proton gradient. This has several downstream consequences:

  • Increased Oxygen Consumption Rate (OCR): The cell attempts to compensate for the dissipated proton gradient by increasing the activity of the electron transport chain, leading to a higher rate of oxygen consumption.

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The influx of protons into the mitochondrial matrix reduces the electrochemical potential across the inner membrane.

  • Depletion of Cellular ATP: As protons bypass ATP synthase, the rate of ATP synthesis decreases, leading to a rapid decline in cellular ATP levels.

  • Activation of AMPK: The decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

This compound This compound IMM Inner Mitochondrial Membrane This compound->IMM Acts as proton ionophore ProtonGradient Dissipation of Proton Gradient IMM->ProtonGradient OCR Increased Oxygen Consumption Rate (OCR) ProtonGradient->OCR MMP Decreased Mitochondrial Membrane Potential ProtonGradient->MMP ATP Decreased ATP Synthesis ProtonGradient->ATP AMPK AMPK Activation ATP->AMPK Increased AMP:ATP ratio

Caption: Signaling pathway of this compound-induced mitochondrial uncoupling.

Experimental Protocols

This section provides detailed protocols for three key experiments to measure mitochondrial uncoupling induced by this compound.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol describes how to use the Agilent Seahorse XF Analyzer to measure real-time changes in cellular oxygen consumption rate upon treatment with this compound.

Experimental Workflow:

cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_injections Injection Sequence p1 Seed cells in Seahorse XF plate p2 Hydrate (B1144303) sensor cartridge a1 Prepare assay medium and compounds a2 Wash and incubate cells in assay medium a1->a2 a3 Load sensor cartridge with compounds a2->a3 a4 Calibrate and run Seahorse XF Analyzer a3->a4 i1 Basal OCR a4->i1 i2 Inject this compound i1->i2 i3 Inject Oligomycin (B223565) i2->i3 i4 Inject FCCP i3->i4 i5 Inject Rotenone/ Antimycin A i4->i5

Caption: Workflow for Seahorse XF OCR measurement with this compound.

Materials:

  • Agilent Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

  • This compound (stock solution in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (classical uncoupler, positive control)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 30,000 cells/well) and allow them to adhere overnight.

  • Sensor Cartridge Hydration:

    • One day prior to the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C.

    • Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells and wash with the warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour to allow for temperature and pH equilibration.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the prepared compounds (this compound, oligomycin, FCCP, rotenone/antimycin A) into the appropriate injection ports.

    • Place the cell plate in the Seahorse XF Analyzer.

    • Program the instrument to perform the following injection sequence:

      • Measure basal OCR.

      • Inject this compound and measure the OCR response.

      • Inject oligomycin to inhibit ATP synthase. A sustained high OCR after oligomycin injection is indicative of uncoupling.

      • Inject FCCP to induce maximal respiration. In fully uncoupled cells by this compound, FCCP should not further increase OCR.

      • Inject rotenone/antimycin A to inhibit the ETC and measure non-mitochondrial oxygen consumption.

Data Analysis:

  • Calculate the OCR at baseline and after each injection.

  • Observe a rapid increase in OCR after this compound injection.

  • Confirm that the this compound-induced OCR is insensitive to oligomycin.

  • The OCR should collapse after the addition of rotenone/antimycin A.

ParameterVehicle ControlThis compound (390 nM - 10 µM)
Basal OCR Normalized to 100%Dose-dependent increase
OCR after Oligomycin DecreasedRemains elevated
OCR after FCCP Markedly increasedNo significant further increase
OCR after Rotenone/AA MinimalCollapses to minimal levels

Table 1: Expected Changes in Oxygen Consumption Rate with this compound Treatment.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or MitoTracker CMXRos, which accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

  • Fluorescent microscope or flow cytometer

  • TMRE or MitoTracker CMXRos dye

  • This compound

  • FCCP (positive control for depolarization)

  • Cell culture medium

  • PBS or HBSS buffer

  • Cells of interest

Protocol:

  • Cell Culture:

    • Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry) and allow them to adhere.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 10, 25, 40 µM) for a short duration (e.g., 15-30 minutes). Include a vehicle control (DMSO) and a positive control (FCCP, e.g., 20 µM).

  • Dye Staining:

    • After treatment, remove the medium and replace it with fresh medium containing the fluorescent dye (e.g., 200 nM TMRE).

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells with pre-warmed PBS or HBSS to remove excess dye.

  • Imaging or Flow Cytometry:

    • Microscopy: Immediately image the cells using a fluorescence microscope with the appropriate filter sets (for TMRE, Ex/Em ~549/575 nm).

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

Data Analysis:

  • Quantify the fluorescence intensity of the dye in the mitochondria.

  • A dose-dependent decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Compare the effect of this compound to the positive control, FCCP.

TreatmentExpected Change in ΔΨm
Vehicle (DMSO) High fluorescence (polarized)
This compound (dose-dependent) Decreased fluorescence (depolarized)
FCCP (positive control) Markedly decreased fluorescence (depolarized)

Table 2: Expected Changes in Mitochondrial Membrane Potential with this compound Treatment.

Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify cellular ATP levels, which are expected to decrease upon mitochondrial uncoupling.

Materials:

  • Luciferase-based ATP assay kit (e.g., from Promega, Thermo Fisher Scientific)

  • Luminometer

  • This compound

  • Oligomycin or other metabolic inhibitors (optional controls)

  • Cell lysis buffer (often included in the kit)

  • White-walled, opaque 96-well plates

  • Cells of interest

Protocol:

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate at a density that ensures they are in the exponential growth phase during the experiment.

  • This compound Treatment:

    • Treat cells with different concentrations of this compound for various time points (e.g., 20, 40, 60 minutes) to assess the kinetics of ATP depletion.

  • Cell Lysis and ATP Measurement:

    • Follow the manufacturer's instructions for the ATP assay kit. This typically involves:

      • Adding a reagent that lyses the cells and stabilizes ATP.

      • Adding a luciferase/luciferin substrate solution.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

Data Analysis:

  • Generate a standard curve using known concentrations of ATP.

  • Calculate the ATP concentration in each sample based on the standard curve.

  • Normalize the ATP levels to the protein concentration or cell number.

  • Observe a rapid, time- and dose-dependent decrease in cellular ATP levels with this compound treatment.

Time after this compound TreatmentExpected Cellular ATP Level
0 min (Baseline) 100%
20 min Significant decrease
40 min Further decrease
60 min Continued depletion

Table 3: Expected Kinetics of ATP Depletion with this compound Treatment.

Summary and Conclusion

This compound is a potent mitochondrial uncoupler that acts as a proton ionophore. Its effects can be reliably measured through a combination of techniques assessing oxygen consumption, mitochondrial membrane potential, and cellular ATP levels. The protocols provided here offer a comprehensive guide for researchers to characterize the mitochondrial effects of this compound. It is imperative for scientists using this compound as an ERRα inverse agonist to consider its profound and rapid impact on mitochondrial function, which may confound the interpretation of experimental results. By carefully designing experiments and including appropriate controls, researchers can effectively dissect the dual activities of this compound.

References

Unveiling ERRα Signaling Pathways: Application and Protocols for the Inverse Agonist XCT790

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-Related Receptor alpha (ERRα), an orphan nuclear receptor, is a key transcriptional regulator of cellular energy metabolism, including mitochondrial biogenesis and function. Its involvement in various pathological conditions, particularly cancer, has made it an attractive target for therapeutic intervention. XCT790 is a potent and selective inverse agonist of ERRα, making it a valuable tool for studying the physiological and pathological roles of this receptor.[1][2] However, it is crucial to acknowledge that this compound also exhibits a significant off-target effect as a mitochondrial uncoupler, independent of its action on ERRα.[3] This dual activity necessitates careful experimental design and interpretation of results.

These application notes provide a comprehensive guide for utilizing this compound to investigate ERRα signaling pathways. We present detailed protocols for key experiments, summarize quantitative data for easy reference, and provide visual representations of the involved signaling cascades and experimental workflows.

Mechanism of Action

This compound functions as an inverse agonist of ERRα, meaning it binds to the receptor and reduces its constitutive activity.[2] This is achieved by disrupting the interaction between ERRα and its coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] This disruption leads to the downregulation of ERRα target genes involved in metabolic processes.

Concurrently, this compound acts as a potent mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP production and an increase in oxygen consumption. The resulting cellular energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This ERRα-independent effect of this compound must be considered when analyzing experimental outcomes.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HepG2Hepatocellular CarcinomaCell Viability~10
R-HepG2Multidrug-resistant Hepatocellular CarcinomaCell Viability~15
MES-SAUterine SarcomaCell Viability~20
MES-SA/DX5Doxorubicin-resistant Uterine SarcomaCell Viability~25
MCF-7Breast CancerGAL4-ERRα Luciferase Assay0.37

Table 2: Effect of this compound on ERRα Target Gene and Protein Expression

TargetCell LineTreatmentFold ChangeAssayReference
ERRα proteinHepG2 & R-HepG210 µM, 24hDecreaseWestern Blot
mtOXPHOS pathway genesKG1α (AML)5 µM, 72hDownregulationTranscriptomic Profiling
PGC-1α protein--No significant change often observedWestern Blot
p-AMPK (Thr172)MNT1 (Melanoma)0.39-10 µM, 5 minIncreaseWestern Blot
c-Myc proteinColon cancer cellsVarious conc., 48hDecreaseWestern Blot
Cyclin D1 proteinColon cancer cellsVarious conc., 48hDecreaseWestern Blot

Experimental Protocols

Here we provide detailed protocols for key experiments to study ERRα signaling using this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quantitative Real-Time PCR (qPCR) for ERRα Target Gene Expression

This protocol measures the changes in mRNA levels of ERRα target genes following this compound treatment.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound (stock solution in DMSO)

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for ERRα and target genes (e.g., VEGFA, PDK4, TFAM) and a housekeeping gene (e.g., GAPDH, ACTB).

Primer Sequences (Human):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
ESRRACCACTATGGTGTGGCATCCTGTGGTGATCTCACACTCGTTGGAG
VEGFAAGGGCAGAATCATCACGAAGTAGGGTCTCGATTGGATGGCA
PDK4CCTCATCCGTGTCCAGATTGGGGTTTCGTCCTCTTCAACA
TFAMGCAAAGGATGATTCGTTTCGTCTGCTTTTCATCATGGGGTT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specific time (e.g., 24 hours).

  • Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction in a 96-well plate using SYBR Green qPCR Master Mix, cDNA template, and forward and reverse primers.

  • Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 3: Western Blotting for Protein Expression and Signaling Pathway Activation

This protocol is used to detect changes in the protein levels of ERRα, PGC-1α, and the phosphorylation status of proteins in downstream signaling pathways like AMPK.

Materials:

  • Cells of interest

  • 6-well or 10 cm plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Table 3: Recommended Primary Antibodies for Western Blotting

Target ProteinHostDilutionSupplier (Example)
ERRαRabbit1:1000Cell Signaling Technology
PGC-1αRabbit1:1000Abcam
Phospho-AMPKα (Thr172)Rabbit1:1000Cell Signaling Technology
Total AMPKαRabbit1:1000Cell Signaling Technology
β-ActinMouse1:5000Santa Cruz Biotechnology

Procedure:

  • Seed cells and treat with this compound or vehicle as described for qPCR.

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA assay.

  • Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

Mandatory Visualization

Diagram 1: ERRα Signaling Pathway and the Dual Action of this compound

ERR_XCT790_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ERRa ERRα ERRE Estrogen-Related Response Element (ERRE) ERRa->ERRE binds PGC1a PGC-1α PGC1a->ERRa co-activates TargetGenes Target Genes (e.g., VEGFA, PDK4, TFAM) ERRE->TargetGenes regulates transcription ETC Electron Transport Chain (ETC) H_gradient Proton Gradient ETC->H_gradient pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces H_gradient->ATP_Synthase drives H_gradient->ATP production decreased AMPK AMPK ATP->AMPK low levels activate This compound This compound This compound->ERRa inhibits This compound->H_gradient dissipates (uncouples) pAMPK p-AMPK (active) AMPK->pAMPK

Caption: ERRα signaling and the dual inhibitory mechanism of this compound.

Diagram 2: Experimental Workflow for Studying this compound Effects

XCT790_Workflow cluster_analysis Data Analysis start Start: Cell Culture treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability rna_extraction RNA Extraction incubation->rna_extraction protein_lysis Protein Lysis incubation->protein_lysis viability_results IC50 Determination Dose-Response Curves viability->viability_results qpcr cDNA Synthesis & qPCR rna_extraction->qpcr western Western Blot protein_lysis->western gene_expression Relative Gene Expression Analysis qpcr->gene_expression protein_expression Protein Level & Phosphorylation Analysis western->protein_expression

Caption: Workflow for assessing the cellular effects of this compound.

Diagram 3: Logical Relationship of this compound's Dual Effects

XCT790_Logic cluster_on_target On-Target Effect (ERRα-dependent) cluster_off_target Off-Target Effect (ERRα-independent) This compound This compound Treatment ERRa_inhibition ERRα Inhibition This compound->ERRa_inhibition mito_uncoupling Mitochondrial Uncoupling This compound->mito_uncoupling metabolic_gene_repression Repression of Metabolic Genes ERRa_inhibition->metabolic_gene_repression cellular_response Observed Cellular Response (e.g., Decreased Viability, Apoptosis) metabolic_gene_repression->cellular_response atp_depletion ATP Depletion mito_uncoupling->atp_depletion ampk_activation AMPK Activation atp_depletion->ampk_activation ampk_activation->cellular_response

References

Application Notes and Protocols for Combining XCT790 with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XCT790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular energy homeostasis and mitochondrial function.[1][2] Emerging preclinical evidence suggests that combining this compound with conventional chemotherapeutic agents can offer synergistic anti-cancer effects, potentially overcoming drug resistance and enhancing therapeutic efficacy. This document provides detailed application notes and experimental protocols based on published preclinical studies for combining this compound with gemcitabine (B846), paclitaxel (B517696), and doxorubicin (B1662922). A discussion on the potential combination with cisplatin (B142131) is also included, highlighting the need for further investigation.

Beyond its role as an ERRα inverse agonist, this compound has been identified as a potent mitochondrial uncoupler, leading to the rapid depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK).[1][3] This dual mechanism of action may contribute to its synergistic effects with chemotherapy.

I. Combination of this compound with Gemcitabine in Pancreatic Cancer

A preclinical study has demonstrated a significant synergistic anti-cancer effect when combining this compound with gemcitabine in pancreatic cancer (PC) models. The combination therapy was shown to suppress cell viability, proliferation, migration, and invasion, while inducing cell cycle arrest and apoptosis.[4]

Data Presentation

Table 1: Synergistic Cytotoxicity of Gemcitabine and this compound in Pancreatic Cancer Cell Lines

Cell LineGemcitabine GI₅₀ (μM)This compound GI₅₀ (μM)Combination Index (CI)
PANC10.85 ± 0.126.23 ± 0.57< 1.0
PaTu89881.23 ± 0.188.14 ± 0.73< 1.0
Mia PaCa-20.67 ± 0.095.58 ± 0.49< 1.0

GI₅₀ values represent the concentration required for 50% growth inhibition. A CI value < 1.0 indicates synergism.

Experimental Protocols

1. Cell Viability Assay (CCK-8 Assay)

  • Cell Seeding: Plate pancreatic cancer cells (e.g., PANC1, PaTu8988) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of gemcitabine, this compound, or a combination of both for 48 hours.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability relative to untreated controls. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergism.

2. In Vivo Xenograft Model

  • Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., PANC1) into the flank of nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Treatment Groups: Randomize mice into four groups: Vehicle control, Gemcitabine alone, this compound alone, and Gemcitabine + this compound.

  • Drug Administration: Administer drugs at predetermined doses and schedules (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors and perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blot analysis for signaling pathway proteins.

Signaling Pathway

The synergistic effect of gemcitabine and this compound in pancreatic cancer is associated with the downregulation of the ERRα and MEK/ERK signaling pathways.

G cluster_0 Drug Combination cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Gemcitabine Gemcitabine ERRa ERRα Gemcitabine->ERRa Inhibits MEK_ERK MEK/ERK Pathway Gemcitabine->MEK_ERK Inhibits This compound This compound This compound->ERRa Inhibits This compound->MEK_ERK Inhibits Proliferation Decreased Proliferation ERRa->Proliferation Apoptosis Increased Apoptosis ERRa->Apoptosis Metastasis Decreased Metastasis ERRa->Metastasis MEK_ERK->Proliferation MEK_ERK->Apoptosis MEK_ERK->Metastasis

Caption: Synergistic inhibition of ERRα and MEK/ERK pathways by Gemcitabine and this compound.

II. Combination of this compound with Paclitaxel in Breast and Endometrial Cancer

Preclinical studies have shown that this compound can synergize with paclitaxel to induce cell death in multi-drug resistant (MDR) cancer cells and inhibit mammosphere formation in breast cancer. A synergistic inhibitory effect has also been observed in endometrial cancer.

Data Presentation

Table 2: Synergistic Inhibition of Mammosphere Formation in M231 Breast Cancer Cells

TreatmentMammosphere Formation Efficiency (%)
Control100
This compound (2.5 µM)65 ± 5
Paclitaxel (10 nM)75 ± 6
This compound + Paclitaxel30 ± 4

Values are presented as mean ± S.D. The combination treatment shows a greater than additive effect.

Experimental Protocols

1. Mammosphere Formation Assay

  • Cell Seeding: Plate single cells (e.g., MDA-MB-231) in ultra-low attachment plates in serum-free mammosphere culture medium.

  • Drug Treatment: Treat cells with this compound, paclitaxel, or the combination at the indicated concentrations.

  • Mammosphere Culture: Culture for 7-10 days to allow mammosphere formation.

  • Quantification: Count the number of mammospheres formed (e.g., >50 µm in diameter).

  • Data Analysis: Calculate the mammosphere formation efficiency relative to the control group.

2. ROS Production Assay

  • Cell Treatment: Treat cancer cells (e.g., R-HepG2) with this compound, paclitaxel, or the combination for the desired time.

  • Staining: Incubate cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Quantify the increase in ROS production in treated cells compared to controls.

Signaling Pathway

The synergy between this compound and paclitaxel can be attributed to increased production of reactive oxygen species (ROS), leading to caspase activation and apoptosis.

G cluster_0 Drug Combination cluster_1 Cellular Response cluster_2 Cellular Outcome This compound This compound ROS Increased ROS Production This compound->ROS Paclitaxel Paclitaxel Paclitaxel->ROS Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound and Paclitaxel synergistically induce apoptosis via ROS production.

III. Combination of this compound with Doxorubicin in Breast Cancer

While direct synergistic studies of this compound and doxorubicin are limited, evidence suggests that ERRα inhibition can restore intracellular doxorubicin retention in breast cancer cells under hypoxic conditions, a common feature of solid tumors that contributes to chemoresistance.

Experimental Protocols

1. Intracellular Doxorubicin Accumulation Assay

  • Cell Culture: Culture breast cancer cells (e.g., MCF-7) under normoxic (20% O₂) and hypoxic (e.g., 1% O₂ or CoCl₂ treatment) conditions.

  • Drug Treatment: Treat cells with doxorubicin in the presence or absence of this compound.

  • Cell Lysis: After incubation, wash and lyse the cells.

  • Fluorometric Quantification: Measure the fluorescence of doxorubicin in the cell lysates using a fluorometer.

  • Data Analysis: Normalize fluorescence values to the total protein content and compare doxorubicin accumulation between treatment groups.

Signaling Pathway

Under hypoxic conditions, ERRα can contribute to chemoresistance. Inhibition of ERRα by this compound may reverse this resistance by increasing intracellular drug accumulation.

G cluster_0 Tumor Microenvironment cluster_1 Cellular Response cluster_2 Drug Intervention cluster_3 Outcome Hypoxia Hypoxia ERRa ERRα Activity Hypoxia->ERRa Increases DrugEfflux Drug Efflux ERRa->DrugEfflux Promotes Chemosensitivity Chemosensitivity ERRa->Chemosensitivity Chemoresistance Chemoresistance DrugEfflux->Chemoresistance This compound This compound This compound->ERRa Inhibits Doxorubicin Doxorubicin Doxorubicin->Chemosensitivity

Caption: this compound may overcome hypoxia-induced chemoresistance to doxorubicin.

IV. Potential Combination of this compound with Cisplatin

Currently, there is a lack of direct preclinical evidence demonstrating a synergistic effect between this compound and cisplatin. Studies have shown that Estrogen Receptor α (ERα), a different nuclear receptor, can mediate cisplatin resistance in ovarian and breast cancer. While ERRα and ERα share some structural similarities, they are distinct receptors with different ligands and target genes. Therefore, a direct translation of the findings from ERα to ERRα is not warranted without further investigation.

Future research should focus on evaluating the potential synergy between this compound and cisplatin in various cancer models, particularly those with high ERRα expression. The experimental protocols described above, such as cell viability assays and in vivo xenograft models, would be appropriate for such investigations.

Conclusion

The combination of this compound with standard chemotherapeutic agents presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The synergistic effects observed with gemcitabine and paclitaxel are supported by preclinical data and well-defined mechanisms. The potential to overcome doxorubicin resistance under hypoxic conditions warrants further exploration. While the combination with cisplatin remains to be investigated, the crucial role of nuclear receptors in chemoresistance suggests that this is a promising area for future research. The protocols and data presented in these application notes provide a foundation for researchers to further explore and validate the therapeutic potential of this compound in combination chemotherapy.

References

Application Notes and Protocols for Cell Viability Assays with XCT790 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing cell viability following treatment with XCT790, a potent inverse agonist of the Estrogen-Related Receptor α (ERRα) and a mitochondrial uncoupler. Understanding the dual mechanism of this compound is critical for the accurate interpretation of cell viability data.

Introduction

This compound is a widely used chemical probe to study the function of ERRα.[1][2][3] However, it is also a potent mitochondrial uncoupler, a function that is independent of its effects on ERRα.[1][2] This uncoupling activity leads to the dissipation of the mitochondrial membrane potential, increased oxygen consumption, and a rapid depletion of cellular ATP. Consequently, these effects can significantly influence the outcome of cell viability assays, particularly those that measure metabolic activity or ATP levels.

This document outlines protocols for three common cell viability assays—MTT, XTT, and CellTiter-Glo®—and provides specific considerations for their use with this compound.

Mechanism of Action of this compound

This compound has two distinct mechanisms of action that can impact cell viability:

  • Inverse Agonist of ERRα : this compound binds to ERRα and reduces its constitutive activity, thereby inhibiting the expression of ERRα target genes involved in energy homeostasis and mitochondrial biogenesis.

  • Mitochondrial Uncoupler : Independent of ERRα, this compound acts as a proton ionophore, disrupting the electrochemical gradient across the inner mitochondrial membrane. This uncouples substrate oxidation from ATP synthesis, leading to a decrease in cellular ATP levels and activation of AMP-activated protein kinase (AMPK).

The mitochondrial uncoupling effect of this compound occurs at nanomolar concentrations and within minutes of exposure, which is often at concentrations lower than those used to inhibit ERRα. This rapid depletion of ATP can lead to a decrease in cell proliferation and, at higher concentrations or longer exposure times, cell death.

Choosing the Right Cell Viability Assay

The choice of cell viability assay is critical when assessing the effects of this compound.

  • MTT and XTT Assays : These colorimetric assays measure the activity of mitochondrial dehydrogenases. Since this compound directly targets mitochondrial function, these assays can be sensitive indicators of its effects. However, it is important to consider that a decrease in signal may reflect either cytotoxicity or a direct inhibition of mitochondrial enzymes.

  • CellTiter-Glo® Luminescent Cell Viability Assay : This assay quantifies ATP, which is a direct indicator of metabolically active cells. Given that this compound rapidly depletes cellular ATP, this assay is highly sensitive to the mitochondrial uncoupling effects of the compound.

Data Presentation: Summary of Expected Outcomes

The following table summarizes the expected outcomes of different cell viability assays in response to this compound treatment, based on its known mechanisms of action.

AssayPrincipleExpected Effect of this compoundRationale
MTT Reduction of yellow tetrazolium salt to purple formazan (B1609692) by mitochondrial dehydrogenases in viable cells.Decrease in signal (purple color)This compound's mitochondrial uncoupling activity can impair mitochondrial function, leading to reduced dehydrogenase activity.
XTT Reduction of a yellow tetrazolium salt to a water-soluble orange formazan dye by metabolically active cells.Decrease in signal (orange color)Similar to the MTT assay, the disruption of mitochondrial metabolism by this compound will likely lead to a decrease in the reduction of XTT.
CellTiter-Glo® Quantitation of ATP present in metabolically active cells using a luciferase-based reaction.Rapid and significant decrease in signal (luminescence)This compound is a potent mitochondrial uncoupler that rapidly depletes cellular ATP levels.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for at least 4 hours at 37°C in the dark. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control.

XTT Cell Viability Assay

This protocol is based on standard XTT assay procedures.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader capable of measuring absorbance between 450-500 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.

  • This compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: After the treatment period, add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for your specific cell type.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the untreated control.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® assay.

Materials:

  • Cells of interest

  • 96-well opaque-walled plates (suitable for luminescence measurements)

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate in 100 µL of complete culture medium. Incubate for 24 hours.

  • This compound Treatment: Treat cells with serial dilutions of this compound.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Reagent Addition: After the treatment period, add 100 µL of CellTiter-Glo® Reagent directly to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (medium only) from all readings. Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

XCT790_Mechanism_of_Action cluster_this compound This compound cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus This compound This compound Mito Mitochondrial Membrane This compound->Mito Uncoupling Proton_Gradient Proton Gradient This compound->Proton_Gradient Dissipates ERRa ERRα This compound->ERRa Inverse Agonist ETC Electron Transport Chain ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP Reduced Production Cell_Viability Decreased Cell Viability ATP->Cell_Viability Leads to Target_Genes Target Gene Expression ERRa->Target_Genes Target_Genes->Cell_Viability Contributes to

Caption: Dual mechanism of action of this compound.

Cell_Viability_Assay_Workflow cluster_assays Assay Specific Steps cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_ct_glo CellTiter-Glo® Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (and controls) incubate1->treat_cells incubate2 Incubate for Treatment Period treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt add_xtt Add XTT Reagent incubate2->add_xtt add_ctg Add CellTiter-Glo® Reagent incubate2->add_ctg incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_mtt Read Absorbance (570 nm) add_solubilizer->read_mtt analyze_data Data Analysis (% Viability vs. Control) read_mtt->analyze_data incubate_xtt Incubate 2-4h add_xtt->incubate_xtt read_xtt Read Absorbance (450-500 nm) incubate_xtt->read_xtt read_xtt->analyze_data incubate_ctg Mix & Incubate 10min add_ctg->incubate_ctg read_ctg Read Luminescence incubate_ctg->read_ctg read_ctg->analyze_data end End analyze_data->end

Caption: General workflow for cell viability assays.

Assay_Principles cluster_cell Metabolically Active Cell cluster_assays Assay Readouts cluster_mtt_xtt MTT / XTT cluster_ctg CellTiter-Glo® Mitochondria Mitochondria ATP_pool ATP Mitochondria->ATP_pool Dehydrogenases Dehydrogenases Mitochondria->Dehydrogenases Luciferin Luciferin + O2 ATP_pool->Luciferin Required for Tetrazolium Tetrazolium Salt (Yellow) Dehydrogenases->Tetrazolium Acts on Formazan Formazan (Colored) Tetrazolium->Formazan Reduction Readout_Color Colorimetric Measurement Formazan->Readout_Color Light Light Luciferin->Light Luciferase Readout_Luminescence Luminescent Measurement Light->Readout_Luminescence

Caption: Principles of different cell viability assays.

References

Techniques for Assessing Xct790-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xct790, an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), has emerged as a compound of interest in cancer research due to its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics.[1] Understanding the mechanisms and accurately quantifying the extent of this compound-induced apoptosis is crucial for its development as a potential therapeutic agent. These application notes provide a detailed overview of the key techniques and experimental protocols to assess the apoptotic effects of this compound.

This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[2] The process is initiated by a decrease in mitochondrial mass and alterations in the mitochondrial membrane potential (ΔΨm).[1][3][4] These mitochondrial perturbations lead to an increase in reactive oxygen species (ROS) production, which in turn mediates the activation of a cascade of caspases, including caspase-8, -9, and the executioner caspases-3/7. Concurrently, this compound influences the expression of key apoptosis-regulating proteins, notably decreasing the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax, as well as tumor suppressor proteins such as p53 and p21. In some cellular contexts, this compound has also been shown to induce endoplasmic reticulum (ER) stress, further contributing to the apoptotic response.

This document outlines protocols for the most pertinent assays to dissect and quantify these apoptotic events, including Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, caspase activity assays, TUNEL assays for DNA fragmentation, and Western blotting for the analysis of key apoptotic proteins.

Data Presentation: Summary of this compound-Induced Apoptotic Effects

The following tables summarize quantitative data on the effects of this compound on apoptosis and related markers as reported in various studies.

Table 1: Effect of this compound on Apoptosis Induction

Cell LineThis compound ConcentrationTreatment DurationAssayResultReference
MCF7 Mammospheres1µM, 2.5µM, 5µM48 hoursAnnexin V/PI StainingDose-dependent increase in early and late apoptotic cells.
M231 Mammospheres1µM, 2.5µM, 5µM48 hoursAnnexin V/PI StainingDose-dependent increase in early and late apoptotic cells.
MDA-MB-23110µMTime-dependentFlow Cytometry (Apoptosis)Marked time-dependent increase in apoptosis.
Pancreatic Cancer CellsVaries (Combination)48 hoursFlow Cytometry (Apoptosis)Synergistic increase in apoptosis when combined with gemcitabine.

Table 2: Modulation of Apoptosis-Related Proteins and Markers by this compound

Cell LineThis compound ConcentrationTreatment DurationMarkerMethodResultReference
HepG2 & R-HepG2Dose-dependent-Caspase-3/7, -8, -9Activity AssayActivation of caspases.
MDA-MB-23110µMTime-dependentMitochondrial Membrane Potential (ΔΨm)JC-1 StainingTime-dependent decrease in ΔΨm.
MDA-MB-231 Xenografts--Cleaved Caspase-3Western Blot/IHCIncreased expression.
Pancreatic Cancer CellsVaries48 hoursBcl-2Western BlotDownregulation.
Pancreatic Cancer CellsVaries48 hoursBaxWestern BlotUpregulation.
Pancreatic Cancer CellsVaries48 hoursCleaved PARPWestern BlotUpregulation.
Pancreatic Cancer CellsVaries48 hoursCleaved Caspase-3Western BlotUpregulation.
A549Dose-dependent-p53Western BlotDose-dependent induction.
MDA-MB-231Concentration-dependent-p53, p21Western BlotIncreased protein levels.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD

  • 10X Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Protocol:

  • Induce apoptosis in your target cells by treating with the desired concentrations of this compound for the appropriate duration. Include an untreated control.

  • Harvest the cells, including any floating cells from adherent cultures, and pellet them by centrifugation at 500 x g for 5 minutes.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Add 5 µL of PI staining solution.

  • Analyze the samples by flow cytometry as soon as possible (within 1 hour).

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

This protocol measures the activity of key executioner caspases like caspase-3 and/or -7, which are activated during apoptosis. The assay utilizes a fluorogenic or colorimetric substrate that is cleaved by the active caspase, releasing a detectable signal.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Treated and untreated cells in a 96-well plate

  • Plate reader (luminometer, fluorometer, or spectrophotometer)

Protocol:

  • Plate cells in a 96-well plate and treat with this compound for the desired time.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.

Data Analysis:

  • Compare the signal from this compound-treated cells to that of untreated controls. An increase in signal indicates an increase in caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. It labels the terminal ends of DNA fragments with a fluorescently labeled nucleotide.

Materials:

  • In Situ Cell Death Detection Kit, Fluorescein (or equivalent)

  • Paraformaldehyde (4% in PBS)

  • Permeabilisation solution (0.1% Triton™ X-100 in 0.1% sodium citrate)

  • PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Grow and treat cells with this compound on coverslips or in culture plates.

  • Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.

  • Wash the cells with PBS.

  • Incubate the cells with the permeabilisation solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions by adding the enzyme to the label solution.

  • Add 50 µL of the TUNEL reaction mixture to each sample.

  • Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Analyze the samples under a fluorescence microscope.

Data Analysis:

  • Apoptotic cells will show green fluorescence in the nucleus, while non-apoptotic cells will only show the blue DAPI stain. The percentage of TUNEL-positive cells can be quantified.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved caspases.

Materials:

  • RIPA buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound and harvest.

  • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

Data Analysis:

  • Quantify the band intensities and normalize to a loading control like β-actin. Compare the expression levels of the target proteins in this compound-treated samples to the untreated controls. Look for a decrease in Bcl-2 and an increase in Bax, cleaved caspase-3, and cleaved PARP.

Visualizations

Xct790_Apoptosis_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 This compound This compound ERRa ERRα This compound->ERRa Inhibits Mitochondrion Mitochondrion This compound->Mitochondrion Disrupts ΔΨm Bcl2_family ↓ Bcl-2 ↑ Bax This compound->Bcl2_family ERRa->Mitochondrion Regulates Function ROS ↑ ROS Production Mitochondrion->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Bcl2_family->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Apoptosis_Assay_Workflow cluster_0 cluster_1 cluster_2 cluster_3 Start Cell Culture with This compound Treatment Harvest Harvest Cells Start->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV Caspase Caspase Activity Assay Harvest->Caspase Western Western Blotting Harvest->Western TUNEL TUNEL Assay Harvest->TUNEL Flow Flow Cytometry Analysis (Early/Late Apoptosis) AnnexinV->Flow PlateReader Plate Reader Analysis (Enzyme Activity) Caspase->PlateReader Imaging Imaging/Densitometry (Protein Levels) Western->Imaging Microscopy Microscopy Analysis (DNA Fragmentation) TUNEL->Microscopy

Caption: Experimental workflow for assessing apoptosis.

References

Troubleshooting & Optimization

XCT790 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing XCT790, its limited solubility in aqueous solutions presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. Why is this happening?

A1: this compound is practically insoluble in water and ethanol (B145695).[1] It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. When this DMSO stock is diluted into an aqueous buffer or cell culture medium, the this compound can precipitate if its solubility limit in the final aqueous environment is exceeded. The final concentration of DMSO is a critical factor; while it aids initial dissolution, a sharp decrease in its percentage upon dilution into an aqueous solution reduces the solubility of hydrophobic compounds like this compound.

Q2: How can I prevent this compound from precipitating during my experiments?

A2: To prevent precipitation, consider the following strategies:

  • Optimize Final DMSO Concentration: Aim for a final DMSO concentration that is as low as possible to minimize solvent effects on your experimental system, yet high enough to maintain this compound solubility. While a final DMSO concentration below 1% is a common goal, for poorly soluble compounds, this may not be achievable. It is crucial to determine the highest tolerable DMSO concentration for your specific cells or assay.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous medium. This gradual reduction in DMSO concentration can sometimes help keep the compound in solution.

  • Pre-warm the Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can aid in solubility.[1][2]

  • Sonication: After dilution, briefly sonicating the solution in an ultrasonic bath can help to redissolve any initial precipitate that may have formed.[1][2]

  • Use of Pluronic F-68: For particularly challenging situations, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous medium can help to increase the solubility of hydrophobic compounds. However, the compatibility of such additives with your specific experimental setup must be validated.

Q3: What is the maximum recommended concentration of this compound in aqueous solutions for cell-based assays?

A3: The maximum achievable concentration of this compound in aqueous solutions without precipitation is highly dependent on the final DMSO concentration and the specific composition of the medium. This compound is commonly used in cell culture at concentrations ranging from 1 to 20 μM. It is advisable to perform a preliminary solubility test by preparing a series of dilutions in your specific experimental medium and visually inspecting for precipitation after a relevant incubation period.

Q4: Can I prepare a stock solution of this compound in something other than DMSO?

A4: While DMSO is the most common solvent, other organic solvents could potentially be used. However, this compound's solubility in other common lab solvents like ethanol is also poor. Any alternative solvent must be thoroughly tested for its ability to dissolve this compound at a high concentration and its compatibility with the downstream experimental system, including potential toxicity to cells. For most applications, DMSO remains the recommended solvent.

Q5: I've observed unexpected cellular effects even at low concentrations of this compound where solubility is not an issue. What could be the cause?

A5: this compound has a well-documented off-target effect as a potent mitochondrial uncoupler, independent of its activity as an estrogen-related receptor alpha (ERRα) inverse agonist. This activity can lead to rapid depletion of cellular ATP, activation of AMP kinase (AMPK), and can occur at nanomolar concentrations, which are often lower than those used to inhibit ERRα. Therefore, it is crucial to consider that some observed biological effects may be due to mitochondrial uncoupling rather than ERRα inhibition.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent used. Below is a summary of reported solubility data.

SolventReported SolubilitySource
WaterInsoluble
EthanolInsoluble
DMSO≥14.9 mg/mL
DMSO16.67 mg/mL (27.95 mM)
DMSOSoluble to 10 mM
DMSO8 mg/mL (13.41 mM)

Note: The variability in reported DMSO solubility may be due to differences in the purity of the compound, the specific batch, and the methods used for determination.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Working Dilutions
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

    • Sterile, pre-warmed (37°C) aqueous experimental medium (e.g., cell culture medium)

  • Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO):

    • Calculate the required mass of this compound powder to prepare the desired volume and concentration of the stock solution (Molecular Weight: 596.42 g/mol ).

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored for several months at -20°C.

  • Preparation of Working Dilutions in Aqueous Medium:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Pre-warm your aqueous experimental medium to 37°C.

    • Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. It is critical to add the DMSO stock to the aqueous medium and not the other way around.

    • Gently mix the solution by pipetting or inverting the tube after each dilution step.

    • Visually inspect the final working solutions for any signs of precipitation before adding them to your experimental setup.

Visualizations

Signaling Pathways Affected by this compound

XCT790_Signaling_Pathways cluster_err ERRα-dependent Pathway cluster_mito Off-Target Mitochondrial Effect This compound This compound ERRa ERRα This compound->ERRa Inverse Agonist ERRa_target_genes ERRα Target Genes (e.g., Oxidative Metabolism) ERRa->ERRa_target_genes Transcription PGC1a PGC-1α PGC1a->ERRa Coactivator XCT790_mito This compound Mitochondrion Mitochondrion XCT790_mito->Mitochondrion Mitochondrial Uncoupling ATP_depletion ATP Depletion Mitochondrion->ATP_depletion Inhibition of ATP Synthesis AMPK AMPK Activation ATP_depletion->AMPK Activation XCT790_Solubility_Workflow start Start: this compound Experiment prep_stock Prepare Concentrated Stock in DMSO start->prep_stock dilution Dilute Stock in Aqueous Medium prep_stock->dilution check_precipitate Check for Precipitation dilution->check_precipitate precipitate_yes Precipitation Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitation check_precipitate->precipitate_no No troubleshoot Troubleshooting Steps: - Lower Final Concentration - Optimize DMSO % - Pre-warm Medium - Sonicate precipitate_yes->troubleshoot proceed Proceed with Experiment precipitate_no->proceed troubleshoot->dilution end End proceed->end

References

Technical Support Center: Interpreting Unexpected Results with Xct790

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the ERRα inverse agonist, Xct790.

Frequently Asked Questions (FAQs)

Q1: We observed rapid, potent cellular effects at nanomolar concentrations of this compound, far below the expected micromolar range for ERRα inhibition. Is this normal?

A1: Yes, this is a documented phenomenon. This compound exhibits a potent, off-target effect as a mitochondrial uncoupler at concentrations significantly lower than those required for ERRα inhibition.[1][2][3][4][5] This activity can occur at doses more than 25-fold lower than those typically used to study ERRα.

Q2: Our cells show a rapid decrease in ATP levels and activation of AMPK shortly after this compound treatment. Is this related to ERRα inhibition?

A2: It is highly unlikely to be related to ERRα inhibition. The rapid ATP depletion and subsequent AMPK activation are characteristic of this compound's mitochondrial uncoupling activity. This effect is independent of ERRα expression and occurs within minutes of exposure.

Q3: We are seeing significant effects on cell viability and proliferation in our cancer cell lines, but the potency of this compound seems to vary between different cell types. Why is this?

A3: The sensitivity to this compound can indeed vary between cell lines. For instance, melanoma cells have been shown to be sensitive to doses of this compound that are 10-fold lower than those required to affect colorectal cancer cell lines. This differential sensitivity may be related to the cells' metabolic phenotypes and reliance on mitochondrial respiration.

Q4: Does this compound induce apoptosis?

A4: Yes, this compound has been shown to induce mitochondrial-related apoptosis. This can be observed through an increase in the ratio of green to red fluorescence using the JC-1 dye, which indicates a decrease in the mitochondrial membrane potential.

Troubleshooting Guides

Issue 1: Observed cellular effects are inconsistent with known ERRα target gene expression changes.
  • Possible Cause: The observed phenotype is likely due to the off-target mitochondrial uncoupling effect of this compound, which is independent of its action on ERRα.

  • Troubleshooting Steps:

    • Measure Mitochondrial Respiration: Perform Seahorse XF analysis or use a Clark-type electrode to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A rapid increase in OCR upon this compound addition, which is insensitive to oligomycin, is indicative of mitochondrial uncoupling.

    • Assess Cellular ATP Levels: Use a luciferase-based ATP assay to measure cellular ATP concentrations. A rapid, dose-dependent decrease in ATP is a hallmark of mitochondrial uncoupling.

    • Monitor AMPK Activation: Perform western blotting to detect the phosphorylation of AMPK (at Thr172) and its downstream substrate ACC (at Ser79). Rapid activation of this pathway is a consequence of cellular energy stress caused by ATP depletion.

    • ERRα Knockdown Control: Use siRNA to knock down ERRα expression. If the observed effect persists in ERRα-depleted cells, it confirms the phenotype is ERRα-independent.

Issue 2: Inconsistent results in cell proliferation or viability assays.
  • Possible Cause: Inconsistent results can arise from variations in cell density, metabolic state, or the specific concentration of this compound used, which may straddle the thresholds for its dual activities.

  • Troubleshooting Steps:

    • Precise Seeding Density: Ensure consistent cell seeding density across all experiments, as this can influence the metabolic state of the cells.

    • Full Dose-Response Curve: Generate a complete dose-response curve for this compound in your specific cell line to identify the concentration ranges for both mitochondrial and ERRα-related effects.

    • Time-Course Experiment: Conduct a time-course experiment to distinguish between rapid, acute effects (mitochondrial uncoupling) and longer-term effects that may be related to ERRα inhibition.

Data Presentation

Table 1: Reported IC50 Values for this compound in Cancer Cell Lines (48h treatment)

Cell LineCancer TypeIC50 (μM)Reference
MDA-MB-231Triple-Negative Breast Cancer13.7
BT-549Triple-Negative Breast Cancer13.3

Experimental Protocols

Protocol 1: Measurement of Cellular ATP Levels
  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • This compound Treatment: Treat cells with a range of this compound concentrations for the desired time period (e.g., 20 minutes for acute effects).

  • Cell Lysis: Lyse the cells using a buffer compatible with the ATP detection kit.

  • ATP Detection: Use a commercial luciferase-based ATP detection kit according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the protein concentration of each well to determine the relative ATP levels.

Protocol 2: Western Blotting for AMPK Activation
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. Use a loading control antibody (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualizations

Xct790_Dual_Action cluster_0 High Concentration (µM range) cluster_1 Low Concentration (nM range) Xct790_high This compound ERRa ERRα Xct790_high->ERRa Inhibition ERRa_target ERRα Target Genes ERRa->ERRa_target Regulation Xct790_low This compound Mitochondria Mitochondria Xct790_low->Mitochondria Uncoupling Proton_gradient Proton Gradient Dissipation Mitochondria->Proton_gradient ATP_depletion ATP Depletion Proton_gradient->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation

Caption: Dual mechanisms of action for this compound.

Troubleshooting_Workflow start Unexpected Cellular Effect Observed q1 Is the effect rapid (minutes) and potent (nM)? start->q1 a1_yes Likely ERRα-independent mitochondrial uncoupling q1->a1_yes Yes a1_no May be related to ERRα inhibition q1->a1_no No exp1 Measure OCR and ECAR a1_yes->exp1 exp2 Measure Cellular ATP exp1->exp2 exp3 Assess AMPK Phosphorylation exp2->exp3 exp4 Perform ERRα Knockdown exp3->exp4 conclusion Confirm Mechanism of Action exp4->conclusion

Caption: Troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: Navigating the Mitochondrial Effects of XCT790

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing XCT790. This resource provides essential guidance on understanding and controlling for the compound's significant mitochondrial effects, which are independent of its role as an Estrogen-Related Receptor α (ERRα) inverse agonist. Careful experimental design is critical to correctly interpret data generated using this tool compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of this compound?

A1: The primary and most significant off-target effect of this compound is potent mitochondrial uncoupling.[1][2][3][4] It acts as a proton ionophore, disrupting the mitochondrial membrane potential.[1] This leads to an increase in oxygen consumption that is not coupled to ATP synthesis, resulting in a rapid depletion of cellular ATP.

Q2: Are the mitochondrial effects of this compound dependent on its intended target, ERRα?

A2: No, the mitochondrial uncoupling effects of this compound are completely independent of ERRα. Studies have shown that depletion of ERRα does not prevent or mimic the mitochondrial effects of this compound. Therefore, these effects should be considered a direct, off-target pharmacological action of the compound.

Q3: At what concentrations do the mitochondrial effects of this compound occur?

A3: The mitochondrial effects of this compound are observed at nanomolar concentrations, with AMPK activation occurring at concentrations as low as 390 nM. These concentrations are often more than 25-fold lower than the micromolar concentrations (typically 1-20 µM) used to inhibit ERRα.

Q4: What are the immediate downstream consequences of this compound-induced mitochondrial uncoupling?

A4: The immediate consequences include a rapid decrease in cellular ATP levels and a corresponding activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This can be observed within minutes of this compound exposure.

Q5: Can this compound affect mitochondrial reactive oxygen species (ROS) production?

A5: Yes, this compound has been reported to enhance the production of mitochondrial reactive oxygen species (ROS). This increase in ROS can, in turn, modulate various signaling pathways, including those involving p53 and Rb, potentially leading to cell cycle arrest.

Q6: I have observed conflicting reports on this compound's effect on mitochondrial membrane potential. Can you clarify?

A6: The majority of studies report that this compound, as a mitochondrial uncoupler, decreases the mitochondrial membrane potential. However, at least one study has reported an increase in mitochondrial membrane potential in A549 lung cancer cells. This discrepancy may be cell-type specific or dependent on other experimental conditions. It is crucial for researchers to directly measure mitochondrial membrane potential in their specific experimental system.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected changes in cellular metabolism (e.g., increased glycolysis, altered nutrient uptake). This compound-induced mitochondrial uncoupling and subsequent ATP depletion are likely activating compensatory metabolic pathways via AMPK.- Perform a dose-response experiment to determine the lowest effective concentration for ERRα inhibition with minimal mitochondrial effects.- Use a positive control for mitochondrial uncoupling (e.g., FCCP) to compare phenotypes.- Measure cellular ATP levels and AMPK activation at your working concentration of this compound.
Cell viability is significantly reduced at concentrations intended to inhibit ERRα. The observed cytotoxicity may be due to severe ATP depletion and mitochondrial stress rather than or in addition to ERRα inhibition.- Titrate this compound to a lower concentration.- Include a control group with ERRα knockdown (e.g., via siRNA) to distinguish between ERRα-dependent and off-target toxicity.- Assess markers of apoptosis and cell stress.
Changes in gene expression that are inconsistent with known ERRα target genes. Activation of stress-responsive signaling pathways (e.g., AMPK, p53) due to mitochondrial effects can lead to widespread transcriptional changes independent of ERRα.- Validate that your observed gene expression changes are recapitulated with ERRα knockdown.- Perform experiments at earlier time points to capture primary ERRα-mediated effects before significant mitochondrial stress occurs.
Difficulty replicating published data on ERRα-mediated effects of this compound. Different cell lines may have varying sensitivities to the mitochondrial uncoupling effects of this compound. The concentrations used in the original publication may be causing significant off-target effects in your system.- Carefully characterize the dose-response of this compound on both mitochondrial function and ERRα activity in your specific cell line.- Consider using alternative methods to inhibit ERRα, such as genetic knockdown, to confirm this compound-induced phenotypes.

Quantitative Data Summary

Table 1: Concentration-dependent effects of this compound

Effect Effective Concentration Range Primary Target Reference
ERRα Inverse AgonismIC₅₀: ~0.37 µMERRα
Mitochondrial Uncoupling (AMPK activation)As low as 390 nMMitochondria (Protonophore)
Inhibition of Cell ProliferationIC₅₀: ~13.3 - 13.7 µM (48h)ERRα and/or Mitochondria

Experimental Protocols

Protocol 1: Assessing Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)

Objective: To determine the concentration at which this compound uncouples mitochondrial respiration in your cell line.

Methodology:

  • Cell Plating: Plate cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Assay Preparation: One hour before the assay, replace the growth medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.

  • Compound Loading: Load the Seahorse XF cartridge with different concentrations of this compound, oligomycin (B223565) (ATP synthase inhibitor), FCCP (a classical uncoupler, as a positive control), and rotenone/antimycin A (Complex I/III inhibitors).

  • Seahorse Assay:

    • Establish a baseline OCR measurement.

    • Inject the various concentrations of this compound and measure the change in OCR. A sharp increase in OCR is indicative of uncoupling.

    • Subsequently, inject oligomycin. In uncoupled cells, oligomycin will have a minimal effect on the this compound-stimulated OCR.

    • Inject FCCP to determine the maximal respiration rate. If this compound has already maximally uncoupled the mitochondria, FCCP will not further increase OCR.

    • Finally, inject rotenone/antimycin A to shut down mitochondrial respiration and obtain a non-mitochondrial oxygen consumption value.

  • Data Analysis: Normalize OCR data to cell number. Compare the OCR profile of this compound-treated cells to that of vehicle and FCCP-treated controls.

Protocol 2: Distinguishing ERRα-dependent vs. Mitochondrial Effects using siRNA

Objective: To validate whether an observed effect of this compound is due to ERRα inhibition or its off-target mitochondrial action.

Methodology:

  • siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting ERRα.

  • Incubation: Allow 48-72 hours for efficient knockdown of ERRα.

  • Verification of Knockdown: Harvest a subset of cells to confirm ERRα protein or mRNA depletion via Western blot or qRT-PCR, respectively.

  • This compound Treatment: Treat the remaining control and ERRα-knockdown cells with either vehicle (DMSO) or your working concentration of this compound for the desired duration.

  • Phenotypic Analysis: Perform your downstream assay of interest (e.g., cell viability, gene expression, protein phosphorylation).

  • Interpretation:

    • If the effect of this compound is mimicked by ERRα knockdown and is not further enhanced in knockdown cells, the effect is likely ERRα-dependent.

    • If the effect of this compound is still present in ERRα-knockdown cells, it is likely an off-target, mitochondrial-mediated effect.

Visualizations

Signaling Pathways and Experimental Workflows

XCT790_Effects cluster_this compound This compound cluster_pathways Cellular Effects cluster_erra On-Target (ERRα) cluster_mito Off-Target (Mitochondria) This compound This compound ERRa ERRα Inverse Agonism This compound->ERRa High Conc. (µM) Mito Mitochondrial Uncoupling This compound->Mito Low Conc. (nM) ERRa_effects Modulation of ERRα Target Genes ERRa->ERRa_effects Inhibition ATP_depletion ATP Depletion Mito->ATP_depletion Leads to ROS ROS Production Mito->ROS Can cause AMPK_activation AMPK Activation ATP_depletion->AMPK_activation Triggers

Caption: Dual effects of this compound on ERRα and mitochondria.

Experimental_Workflow cluster_controls Essential Controls cluster_assays Validation Assays start Start Experiment with this compound dose_response 1. Dose-Response Analysis (nM to µM range) start->dose_response knockdown 2. ERRα Knockdown (siRNA) vs. Non-Targeting Control start->knockdown positive_control 3. Positive Uncoupler Control (e.g., FCCP) start->positive_control ocr_assay Measure Oxygen Consumption Rate (Seahorse Assay) dose_response->ocr_assay atp_assay Measure Cellular ATP Levels dose_response->atp_assay ampk_assay Assess AMPK Phosphorylation (Western Blot) dose_response->ampk_assay phenotype Observe Phenotype of Interest knockdown->phenotype positive_control->phenotype interpretation Interpret Data ocr_assay->interpretation atp_assay->interpretation ampk_assay->interpretation phenotype->interpretation

References

XCT790 Solution Stability & Handling: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of XCT790 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a synthetic molecule primarily known as a potent and selective inverse agonist for the Estrogen-Related Receptor alpha (ERRα), with an IC50 value of approximately 0.37 to 0.4 μM[1][2]. It functions by binding to the ligand-binding domain of ERRα, leading to the disruption of ERRα–coactivator complexes and subsequent proteasomal degradation of the ERRα protein[3][4][5]. However, it is crucial to note that this compound also functions as a potent mitochondrial uncoupler, independent of its activity on ERRα. This secondary effect occurs at nanomolar concentrations and can lead to a rapid depletion of cellular ATP, which in turn activates AMP kinase (AMPK).

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 10 mM in DMSO, sometimes requiring gentle warming. Fresh, high-quality (hygroscopic) DMSO is recommended as moisture can impact solubility. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Q3: How should I store this compound solutions?

A3: Proper storage is critical to maintain the integrity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for up to three years. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: Is this compound stable in aqueous solutions or cell culture media?

A4: While specific data on the degradation kinetics of this compound in aqueous solutions is limited, it is generally advisable to prepare fresh dilutions in your aqueous buffer or cell culture medium from a frozen DMSO stock solution immediately before each experiment. The stability in aqueous solutions is expected to be lower than in DMSO.

Q5: What are the known off-target effects of this compound?

A5: The most significant off-target effect of this compound is its action as a mitochondrial uncoupler, which is independent of ERRα. This can lead to a variety of cellular effects, including a decrease in mitochondrial membrane potential, an increase in oxygen consumption, and activation of AMPK due to ATP depletion. These effects can occur at concentrations lower than those typically used to inhibit ERRα, potentially confounding experimental results. This compound shows no significant antagonist activity at ERRγ or ERα at concentrations below 10 μM.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound in stock solution.Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Precipitation of this compound in aqueous media.Visually inspect the media for any precipitate after adding the this compound stock. If precipitation occurs, consider reducing the final concentration or using a vehicle with better solubilizing properties (if compatible with the experimental system).
Off-target effects at the concentration used.Be mindful of the dual mechanism of this compound. Consider using lower concentrations to minimize the mitochondrial uncoupling effect if the focus is on ERRα inhibition. Include appropriate controls, such as a known mitochondrial uncoupler like FCCP, to distinguish between ERRα-dependent and independent effects.
Reduced or no activity of this compound Improper storage of the compound.Verify the storage conditions of both the solid compound and the stock solutions. If stored improperly, obtain a new batch of the compound.
Incorrect concentration calculation.Double-check all calculations for preparing stock and working solutions.
Cell toxicity observed at expected working concentrations High DMSO concentration in the final culture medium.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%).
Mitochondrial uncoupling effect leading to cell death.The observed toxicity might be a direct consequence of the compound's mechanism of action. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Data Summary

Solubility and Storage of this compound
Parameter Value Reference
Molecular Weight 596.42 g/mol
Formula C₂₃H₁₃F₉N₄O₃S
Solubility in DMSO Up to 10 mM (with gentle warming)
16.67 mg/mL (27.95 mM)
3 mg/ml
Solubility in DMF 12 mg/ml
Solubility in DMF:PBS (pH 7.2) (1:30) 0.03 mg/ml
Storage of Solid +4°C
-20°C for 3 years
≥ 4 years at -20°C
Storage of Solution in DMSO -80°C for 6 months
-20°C for 1 month
Biological Activity of this compound
Target Activity IC₅₀ Reference
ERRα Inverse Agonist~400 nM
0.37 µM
ERRγ No antagonist activity> 10 µM
ERα No antagonist activity> 10 µM
Mitochondria UncouplerNanomolar range

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be applied if necessary to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Guideline for Assessing this compound Stability in Experimental Buffer

This protocol provides a general framework. Specific parameters like the analytical method may need to be optimized for your laboratory.

  • Materials: this compound DMSO stock solution, experimental aqueous buffer (e.g., PBS, cell culture medium), HPLC system with a suitable column (e.g., C18), appropriate mobile phase.

  • Procedure:

    • Prepare a fresh dilution of this compound from the DMSO stock into your experimental buffer to the final working concentration.

    • Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial peak area of this compound.

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC.

    • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. New peaks appearing in the chromatogram may represent degradation products.

    • Plot the percentage of remaining this compound against time to estimate its stability under your experimental conditions.

Visualizations

XCT790_Dual_Mechanism cluster_this compound This compound cluster_effects Cellular Effects This compound This compound ERRa ERRα (Estrogen-Related Receptor alpha) This compound->ERRa Inverse Agonist (µM range) Mito Mitochondria This compound->Mito Direct Interaction (nM range) ERRa_inhibition Inhibition of ERRα-mediated Gene Transcription ERRa->ERRa_inhibition Mito_uncoupling Mitochondrial Uncoupling Mito->Mito_uncoupling ATP_depletion ATP Depletion Mito_uncoupling->ATP_depletion AMPK_activation AMPK Activation ATP_depletion->AMPK_activation

Caption: Dual mechanism of action of this compound.

ERR_alpha_Signaling cluster_extracellular Upstream Signals cluster_intracellular Intracellular Signaling cluster_coregulators Co-regulators cluster_nuclear Nuclear Events Hormones Hormones PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway Hormones->PI3K_AKT_mTOR Metabolic_Stress Metabolic Stress (e.g., fasting, exercise) PGC1a PGC-1α Metabolic_Stress->PGC1a Growth_Factors Growth Factors HER2 HER2 Signaling Growth_Factors->HER2 PI3K_AKT_mTOR->PGC1a HER2->PGC1a WNT WNT/β-catenin Pathway beta_catenin β-catenin WNT->beta_catenin ERRa ERRα PGC1a->ERRa co-activates beta_catenin->ERRa co-activates Gene_Expression Target Gene Expression (Metabolism, Angiogenesis, etc.) ERRa->Gene_Expression regulates This compound This compound This compound->ERRa inhibits

Caption: Simplified ERRα signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_stability_check Optional Stability Check start Start: Solid this compound Compound prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution in Experimental Buffer store_stock->prep_working experiment Perform Experiment (e.g., cell treatment) prep_working->experiment hplc_t0 HPLC Analysis (t=0) prep_working->hplc_t0 analysis Data Analysis experiment->analysis end End analysis->end incubate Incubate at 37°C hplc_t0->incubate hplc_tx HPLC Analysis (t=x) incubate->hplc_tx compare Compare Peak Areas hplc_tx->compare

Caption: Recommended experimental workflow for using this compound.

References

Xct790 Technical Support Center: Troubleshooting Inconsistent Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xct790. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental data obtained using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[1][2] It functions by binding to the ligand-binding domain of ERRα, which disrupts the interaction between ERRα and its coactivators, such as PGC-1α.[3][4][5] This leads to the downregulation of ERRα's constitutive transcriptional activity.

Q2: Why am I observing significant cell death or toxicity at concentrations intended to only inhibit ERRα?

A major source of inconsistent data with this compound is its potent off-target effect as a mitochondrial uncoupler. This activity occurs at nanomolar concentrations, which is more than 25-fold lower than the concentrations typically used to inhibit ERRα. This mitochondrial uncoupling is independent of ERRα expression and leads to a rapid depletion of cellular ATP, activation of AMP kinase (AMPK), and can induce apoptosis.

Q3: What are the key differences in concentration for this compound's on-target versus off-target effects?

The on-target and off-target effects of this compound occur at significantly different concentrations. It is crucial to be aware of this to correctly interpret experimental results.

EffectTarget/PathwayEffective ConcentrationReference
On-Target ERRα Inverse AgonismIC50: ~0.37 µM (370 nM) - 400 nM
Off-Target Mitochondrial Uncoupling & AMPK ActivationEffective at >25-fold lower concentrations than for ERRα inhibition
Off-Target Inhibition of Oxygen ConsumptionNanomolar range

Q4: How can I store and handle this compound to ensure its stability?

Proper storage and handling are critical for consistent experimental results.

Storage ConditionDuration
-20°C (Powder)Up to 3 years
-80°C (in solvent)Up to 1 year
-20°C (in solvent)Up to 1 month

For in vitro experiments, it is recommended to prepare fresh working solutions from a DMSO stock. For in vivo experiments, the working solution should be prepared fresh on the day of use. Solubility in DMSO can be limited, and gentle warming at 37°C or sonication may be required to fully dissolve the compound.

Troubleshooting Guide

Issue 1: High levels of unexpected cytotoxicity or apoptosis.

  • Possible Cause: You are likely observing the off-target effects of this compound as a mitochondrial uncoupler. This effect is potent and occurs at concentrations much lower than those required for complete ERRα inhibition.

  • Troubleshooting Steps:

    • Lower the Concentration: Titrate this compound down to the low nanomolar range to minimize mitochondrial uncoupling while still potentially observing effects on ERRα.

    • Measure Mitochondrial Health: Assess mitochondrial membrane potential and cellular ATP levels to determine if mitochondrial uncoupling is occurring at your experimental concentrations.

    • Use an ERRα Knockdown/Knockout Control: To confirm that your observed phenotype is due to ERRα inhibition and not the off-target effect, use a genetic model (e.g., siRNA, shRNA, or CRISPR) to reduce ERRα expression and see if it phenocopies the effect of this compound.

    • Monitor AMPK Activation: Check for the phosphorylation of AMPK, a key indicator of cellular energy stress caused by mitochondrial uncoupling.

Issue 2: Inconsistent or non-reproducible effects on gene expression or cell phenotype.

  • Possible Cause 1: The observed effects are a combination of on-target ERRα inhibition and off-target mitochondrial uncoupling, leading to complex and variable cellular responses.

  • Troubleshooting Steps:

    • Perform a dose-response curve for your specific cell line and endpoint.

    • Concurrently measure markers for both on-target (e.g., expression of known ERRα target genes) and off-target (e.g., ATP levels, AMPK phosphorylation) effects at each concentration. This will help you identify a potential therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Possible Cause 2: Degradation of the this compound compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Ensure that the compound is stored correctly (see storage table above).

    • Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Issue 3: Discrepancies between in vitro and in vivo results.

  • Possible Cause: The potent mitochondrial uncoupling effect of this compound can lead to systemic toxicity in animal models, which may not be apparent in cell culture.

  • Troubleshooting Steps:

    • Careful Dose Selection for In Vivo Studies: Start with lower doses in animal studies and carefully monitor for signs of toxicity.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to understand the exposure levels in your animal model and correlate them with the in vitro effective concentrations for both on- and off-target effects.

    • Include Toxicity Endpoints: In your in vivo experiments, include measurements of body weight and other general health indicators.

Experimental Protocols

1. Assessment of Mitochondrial Membrane Potential

  • Objective: To determine if this compound is causing mitochondrial depolarization, a hallmark of mitochondrial uncoupling.

  • Methodology:

    • Plate cells at an appropriate density in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time. Include a known mitochondrial uncoupler like FCCP as a positive control.

    • Following treatment, incubate the cells with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or TMRM).

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.

2. Measurement of Cellular ATP Levels

  • Objective: To quantify the impact of this compound on cellular energy production.

  • Methodology:

    • Seed cells in a white-walled, clear-bottom multi-well plate.

    • Treat cells with a dose-response of this compound, a vehicle control, and positive controls that inhibit ATP production (e.g., oligomycin).

    • At the end of the treatment period, lyse the cells and use a commercial ATP-based luciferase assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. A decrease in luminescence in this compound-treated cells indicates a reduction in cellular ATP levels.

3. Western Blot for AMPK Activation

  • Objective: To detect the activation of the energy stress sensor AMPK.

  • Methodology:

    • Culture and treat cells with this compound at various concentrations and time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. An increased ratio of p-AMPK to total AMPK indicates AMPK activation.

Visualizations

cluster_0 On-Target Pathway: ERRα Inhibition cluster_1 Off-Target Pathway: Mitochondrial Uncoupling Xct790_on This compound (High nM to µM) ERRa ERRα Xct790_on->ERRa Binds & Inhibits TargetGenes Target Gene Expression ERRa->TargetGenes Regulates PGC1a PGC-1α PGC1a->ERRa Coactivates Coactivators Coactivators Coactivators->ERRa CellGrowth Cell Growth & Metabolism TargetGenes->CellGrowth Controls Xct790_off This compound (Low nM) Mitochondria Mitochondrial Membrane Xct790_off->Mitochondria Uncouples ATP ATP Production Mitochondria->ATP Depletes AMPK AMPK Activation ATP->AMPK Leads to CellDeath Cell Stress & Apoptosis AMPK->CellDeath

Caption: On-target vs. off-target pathways of this compound.

Start Inconsistent this compound Data Observed HighToxicity Unexpectedly High Toxicity/Cell Death? Start->HighToxicity CheckConcentration Is this compound concentration in low nM range? MeasureMito Measure Mitochondrial Membrane Potential & ATP Levels CheckConcentration->MeasureMito Yes/No HighToxicity->CheckConcentration Yes ReviewProtocol Review storage and handling protocols. Use fresh compound. HighToxicity->ReviewProtocol No MitoCompromised Mitochondria Compromised? MeasureMito->MitoCompromised OffTargetEffect Conclusion: Off-target mitochondrial uncoupling is the likely cause. MitoCompromised->OffTargetEffect Yes CheckOnTarget Measure ERRα target gene expression MitoCompromised->CheckOnTarget No UseGeneticControl Use ERRα knockdown/knockout to confirm phenotype OffTargetEffect->UseGeneticControl TitrateDose Titrate down this compound dose. Re-evaluate. UseGeneticControl->TitrateDose

Caption: Troubleshooting workflow for this compound experiments.

References

dealing with batch-to-batch variability of Xct790

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xct790. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), with a reported IC50 of approximately 0.37 μM in cell-based assays.[1][2][3] As an inverse agonist, it reduces the constitutive activity of ERRα. It has been shown to be selective for ERRα over ERRγ, ERα, and ERβ at concentrations below 10 μM.[2][4]

Q2: Are there any known off-target effects of this compound?

Yes, a critical off-target effect of this compound is its function as a potent mitochondrial uncoupler. This leads to the rapid depletion of cellular ATP, activating AMP-activated protein kinase (AMPK). Importantly, this effect can occur at concentrations lower than those typically used to inhibit ERRα and is independent of ERRα expression. Researchers should be mindful of this dual activity when interpreting experimental results.

Q3: How should I store and handle this compound to ensure its stability?

Proper storage and handling are crucial to minimize variability. Commercial suppliers recommend the following:

Storage ConditionDuration
-20°C (Powder)Up to 3 years
-80°C (in solvent)Up to 1 year
-20°C (in solvent)Up to 1 month

Data sourced from Selleck Chemicals and MedchemExpress.

To maintain stability, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What is the best solvent for dissolving this compound?

This compound is soluble in DMSO. Some suppliers note that the solubility in DMSO can be limited and recommend gentle warming at 37°C or sonication to aid dissolution. For in vivo experiments, a common vehicle formulation involves a combination of DMSO, PEG300, Tween80, and water.

Troubleshooting Guide: Dealing with Batch-to-Batch Variability

Inconsistent results between different batches of this compound can be a significant challenge. This guide provides a systematic approach to troubleshooting and mitigating such issues.

Problem 1: A new batch of this compound shows reduced or no activity in my assay.

Possible Causes:

  • Degradation: The compound may have degraded due to improper storage or handling.

  • Purity Issues: The new batch may have a lower purity than previous batches.

  • Inaccurate Concentration: Errors in weighing or dissolving the compound can lead to incorrect stock concentrations.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the new batch was stored according to the manufacturer's recommendations (-20°C or -80°C).

  • Prepare Fresh Stock Solutions: Dissolve the new batch of this compound in fresh, high-quality DMSO. Use gentle warming or sonication if necessary to ensure complete dissolution.

  • Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the IC50 of the new batch and compare it to the expected value (around 0.37 μM for ERRα inhibition) and to previous active batches.

  • Qualify the New Batch: Use a standardized internal assay to qualify every new batch of this compound before use in critical experiments. A detailed protocol for qualifying new batches is provided below.

Problem 2: I'm observing unexpected or inconsistent cellular effects.

Possible Causes:

  • Off-Target Effects: The observed phenotype might be due to this compound's mitochondrial uncoupling activity rather than ERRα inhibition. This is especially likely if you are using low nanomolar concentrations.

  • Cell Line Variability: Different cell lines may have varying levels of ERRα expression and sensitivity to mitochondrial uncoupling.

Troubleshooting Steps:

  • Distinguish On-Target vs. Off-Target Effects: Design experiments to differentiate between ERRα-dependent and independent effects.

    • ERRα Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate ERRα expression. If the effect of this compound persists in these cells, it is likely an off-target effect.

    • AMPK Activation Assay: Measure the phosphorylation of AMPK and its downstream targets. Activation of AMPK at low this compound concentrations is indicative of mitochondrial uncoupling.

  • Characterize Your Cell Line: Determine the expression level of ERRα in your cell line of interest.

  • Review the Literature: Check for published studies using this compound in your specific cell line or a similar model system to compare your observations with expected outcomes.

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound

This protocol describes a method to functionally validate the activity of a new batch of this compound by measuring its effect on a known ERRα target gene.

Objective: To determine the functional IC50 of a new this compound batch.

Materials:

  • Cell line with known ERRα expression (e.g., MCF-7, HepG2)

  • New batch of this compound powder

  • DMSO (cell culture grade)

  • Cell culture medium and supplements

  • Reagents for RNA extraction and qRT-PCR

  • Primers for a known ERRα target gene (e.g., PDK4, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)

Methodology:

  • Preparation of this compound Stock Solution: a. Carefully weigh the this compound powder and dissolve in DMSO to make a 10 mM stock solution. b. Gently warm or sonicate if needed to ensure complete dissolution. c. Aliquot the stock solution and store at -80°C.

  • Cell Seeding: a. Seed your chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to attach overnight.

  • This compound Treatment: a. Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 μM). Include a DMSO vehicle control. b. Replace the medium in the cell plates with the medium containing the different concentrations of this compound. c. Incubate the cells for a predetermined time (e.g., 24 hours).

  • RNA Extraction and qRT-PCR: a. After the incubation period, lyse the cells and extract total RNA using your preferred method. b. Synthesize cDNA from the extracted RNA. c. Perform qRT-PCR using primers for the ERRα target gene and the housekeeping gene.

  • Data Analysis: a. Calculate the relative expression of the target gene for each this compound concentration compared to the DMSO control. b. Plot the relative gene expression against the log of the this compound concentration. c. Use a non-linear regression model to calculate the IC50 value.

Expected Outcome: A dose-dependent decrease in the expression of the ERRα target gene should be observed. The calculated IC50 should be comparable to previously validated batches and literature values.

Visualizations

This compound's Dual Signaling Pathways

Xct790_Pathways This compound This compound ERRa ERRα This compound->ERRa Inhibition (On-Target) Mitochondria Mitochondria This compound->Mitochondria Uncoupling (Off-Target) Gene_Expression Target Gene Expression ↓ ERRa->Gene_Expression ATP ATP ↓ Mitochondria->ATP PGC1a PGC-1α PGC1a->ERRa AMPK AMPK Activation ATP->AMPK sensed by

Caption: Dual mechanisms of action of this compound.

Troubleshooting Workflow for Batch-to-Batch Variability

Troubleshooting_Workflow Start Inconsistent Results with New this compound Batch Check_Storage Verify Storage & Handling Start->Check_Storage Prep_Fresh Prepare Fresh Stock Solution Check_Storage->Prep_Fresh OK Contact_Supplier Contact Supplier for Replacement/Refund Check_Storage->Contact_Supplier Improper Qualify_Batch Qualify New Batch (Protocol 1) Prep_Fresh->Qualify_Batch IC50_OK IC50 Matches Expected Value? Qualify_Batch->IC50_OK Problem_Solved Issue Resolved IC50_OK->Problem_Solved Yes IC50_OK->Contact_Supplier No Consider_Off_Target Investigate Off-Target Effects (e.g., AMPK activation) Problem_Solved->Consider_Off_Target If unexpected phenotype persists

Caption: A logical workflow for troubleshooting this compound variability.

References

Validation & Comparative

A Comparative Analysis of Xct790 and Other ERRα Inhibitors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Xct790, a widely studied Estrogen-Related Receptor Alpha (ERRα) inverse agonist, with other notable ERRα inhibitors. This document synthesizes experimental data to highlight the compounds' relative potencies and mechanisms of action, offering a comprehensive resource for selecting the appropriate tool compound for in vitro and in vivo studies.

Estrogen-Related Receptor Alpha (ERRα) has emerged as a significant therapeutic target in various diseases, including metabolic disorders and cancer. As a constitutively active orphan nuclear receptor, ERRα regulates the transcription of genes involved in cellular energy metabolism, mitochondrial biogenesis, and cell proliferation.[1][2] The development of small molecule inhibitors targeting ERRα has provided valuable tools to probe its physiological functions and assess its therapeutic potential. This compound was one of the first identified potent and selective inverse agonists for ERRα.[3] However, subsequent research has revealed a more complex pharmacological profile, necessitating a careful comparison with other available inhibitors.

Efficacy of ERRα Inhibitors: A Quantitative Comparison

The inhibitory potency of small molecules is a critical parameter for their use as research tools and potential therapeutics. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are standard measures of a compound's efficacy. The following table summarizes the available quantitative data for this compound and other selected ERRα inhibitors.

CompoundAssay TypeTarget/Cell LineIC50/EC50 (µM)Reference
This compound TR-FRETERRα LBDEC50: <0.1[4]
GAL4-ERRα cell-based-IC50: 0.37[3]
Cell ProliferationMDA-MB-231IC50: 13.7
Cell ProliferationBT-549IC50: 13.3
SR16388 TR-FRETERRα LBDEC50: 0.7 ± 0.1
Cell-based reporter geneMCF7 and PC3More effective than this compound
Compound A Cell ProliferationVarious breast cancer cell linesLower IC50 than DES

It is noteworthy that while this compound demonstrates high potency in cell-free assays like TR-FRET, its efficacy in cell-based assays can be influenced by other factors. For instance, SR16388, despite having a higher EC50 in the TR-FRET assay, has been shown to be more effective in cell-based reporter gene assays. This highlights the importance of evaluating inhibitors in multiple experimental systems to understand their true biological activity.

A crucial consideration when using this compound is its significant off-target effect as a potent mitochondrial uncoupler. This activity occurs at nanomolar concentrations, often lower than those required for effective ERRα inhibition in cellular contexts. This mitochondrial uncoupling can independently trigger cellular responses, such as AMPK activation, which may confound the interpretation of results aimed at studying ERRα-specific functions.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. Below are outlines of key experimental protocols used to characterize ERRα inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This cell-free assay directly measures the binding of an inhibitor to the ERRα ligand-binding domain (LBD) and its ability to displace a coactivator peptide.

Protocol Outline:

  • Reagents: GST-tagged ERRα LBD, terbium-labeled anti-GST antibody (donor fluorophore), fluorescein-labeled coactivator peptide (e.g., from PGC-1α; acceptor fluorophore), and test compounds.

  • Procedure:

    • Incubate the ERRα LBD with the terbium-labeled anti-GST antibody.

    • Add the test compound at various concentrations.

    • Add the fluorescein-labeled coactivator peptide.

    • Incubate to allow for binding equilibrium.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 495 nm for terbium and 520 nm for fluorescein).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the coactivator peptide by the inhibitor. EC50 values are determined by fitting the data to a dose-response curve.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of ERRα in response to an inhibitor.

Protocol Outline:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with three plasmids:

      • An expression vector for a GAL4 DNA-binding domain fused to the ERRα LBD.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: Treat the transfected cells with various concentrations of the test compound.

  • Lysis and Luminescence Measurement:

    • After the desired incubation period, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of ERRα transcriptional activity. IC50 values are calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ERRα signaling and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

ERR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects HER2 HER2 ERRa ERRa HER2->ERRa Phosphorylation PI3K/Akt PI3K/Akt PGC-1a PGC-1a PI3K/Akt->PGC-1a Activation Hypoxia Hypoxia Hypoxia->PGC-1a Induction Mitochondrial_Biogenesis Mitochondrial_Biogenesis ERRa->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty_Acid_Oxidation ERRa->Fatty_Acid_Oxidation Glycolysis Glycolysis ERRa->Glycolysis Angiogenesis Angiogenesis ERRa->Angiogenesis Cell_Proliferation Cell_Proliferation ERRa->Cell_Proliferation PGC-1a->ERRa Co-activation

Figure 1. Simplified ERRα Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models TR_FRET TR-FRET Assay (Binding Affinity) Luciferase_Assay Luciferase Reporter Assay (Transcriptional Activity) TR_FRET->Luciferase_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Luciferase_Assay->Proliferation_Assay Mitochondrial_Assay Mitochondrial Function Assay (e.g., Seahorse) Proliferation_Assay->Mitochondrial_Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Proliferation_Assay->Gene_Expression Xenograft Xenograft Tumor Models Gene_Expression->Xenograft

Figure 2. Experimental Workflow for ERRα Inhibitor Characterization.

Conclusion

The selection of an appropriate ERRα inhibitor is critical for the accurate investigation of its biological roles and for the development of novel therapeutics. This compound, while a potent inhibitor in biochemical assays, exhibits a significant off-target effect as a mitochondrial uncoupler that complicates the interpretation of cellular studies. Other inhibitors, such as SR16388, may offer a more specific tool for studying ERRα function in cell-based systems, despite appearing less potent in cell-free assays. Researchers should carefully consider the experimental context and the potential for off-target effects when choosing an ERRα inhibitor. This guide provides a foundational comparison to aid in this selection process, emphasizing the need for a multi-faceted approach to inhibitor characterization.

References

A Head-to-Head Comparison of Mitochondrial Uncouplers: XCT-790 versus FCCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel mitochondrial uncoupler XCT-790 and the classical uncoupler Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP). This analysis is supported by experimental data and detailed protocols to assist in the selection of the appropriate uncoupling agent for your research needs.

Introduction

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis. This process leads to an increase in oxygen consumption and heat production. While FCCP has been a long-standing tool in mitochondrial research, XCT-790, initially identified as an inverse agonist of the estrogen-related receptor alpha (ERRα), has emerged as a potent mitochondrial uncoupler in its own right.[1][2] This guide explores the similarities and differences between these two compounds to inform experimental design and data interpretation.

Mechanism of Action: A Tale of Two Protonophores

Both XCT-790 and FCCP function as proton ionophores, shuttling protons across the inner mitochondrial membrane and thereby dissipating the proton-motive force.[1][3][4] This circumvents ATP synthase, leading to an increase in the rate of the electron transport chain and a subsequent rise in oxygen consumption as the mitochondria attempt to re-establish the proton gradient. The primary mechanism for both compounds involves the direct transport of protons across the lipid bilayer, a process independent of any protein interaction for their uncoupling activity.

Interestingly, the uncoupling activity of XCT-790 is independent of its effects on ERRα. Studies have shown that the biochemical phenotype, timing, and dose sensitivity of the cellular response to XCT-790 are virtually identical to those of FCCP.

Performance Comparison: A Quantitative Look

While direct head-to-head comparative studies with comprehensive quantitative tables are limited, data compiled from various sources allow for a comparative analysis of their effects on key mitochondrial functions.

Table 1: Comparison of Effects on Mitochondrial Respiration and Cellular ATP Levels

ParameterXCT-790FCCPReference
Potency Active at nanomolar concentrations (as low as 390 nM for AMPK activation)Potent uncoupler, with similar timing and potency to XCT-790 in decreasing ATP levels. IC50 of 0.51 µM in T47D cells.
Effect on Oxygen Consumption Rate (OCR) Dose-dependent increase in OCR observed as soon as 8 minutes after exposure.Induces a surge in mitochondrial respiration.
Effect on Cellular ATP Levels Rapid, dose-dependent depletion of cellular ATP pools, observed within 20 minutes of exposure.Causes a precipitous drop in cellular ATP levels with similar timing and potency to XCT-790.
Effect on Mitochondrial Membrane Potential (ΔΨm) Dose-dependent decrease in mitochondrial membrane potential.Dissipates the electrochemical gradient across the inner mitochondrial membrane.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by both XCT-790 and FCCP is the cellular energy-sensing pathway. By uncoupling mitochondria, they cause a drop in cellular ATP levels, which leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolic homeostasis.

Signaling Pathway of Mitochondrial Uncoupling by XCT-790 and FCCP

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out O2 Oxygen Consumption ETC->O2 Increases H_in H+ ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force XCT790_FCCP XCT-790 / FCCP H_out->XCT790_FCCP ATP ATP ATP_Synthase->ATP Generates XCT790_FCCP->ETC Stimulates XCT790_FCCP->H_in Transports H+ in XCT790_FCCP->ATP Decreases AMPK AMPK Activation ATP->AMPK Inhibits Cellular\nProcesses Cellular Processes ATP->Cellular\nProcesses Fuels

Caption: Mechanism of mitochondrial uncoupling by XCT-790 and FCCP.

Experimental Workflow for Assessing Mitochondrial Uncoupling

cluster_assays Assays Cell_Culture Cell Culture Treatment Treat with XCT-790 or FCCP Cell_Culture->Treatment Measurement Measure Mitochondrial and Cellular Parameters Treatment->Measurement OCR_Assay Oxygen Consumption Rate (OCR) (e.g., Seahorse XF) Measurement->OCR_Assay MMP_Assay Mitochondrial Membrane Potential (ΔΨm) (e.g., TMRE/TMRM) Measurement->MMP_Assay ATP_Assay Cellular ATP Levels (e.g., Luminescence) Measurement->ATP_Assay Data_Analysis Data Analysis and Comparison OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis ATP_Assay->Data_Analysis

Caption: General workflow for comparing mitochondrial uncouplers.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines the general steps for a mitochondrial stress test.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate (B1144303) Sensor Cartridge: On the day before the assay, hydrate the Seahorse XF sensor cartridge in a utility plate containing calibrant and incubate overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: On the day of the assay, prepare the assay medium (e.g., Seahorse XF DMEM medium, pH 7.4) supplemented with substrates like pyruvate, glutamine, and glucose. Warm to 37°C.

  • Cell Preparation: Wash the cells with the warmed assay medium and replace the culture medium with the assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.

  • Prepare Injector Ports: Prepare stock solutions of oligomycin, FCCP (or XCT-790), and a mixture of rotenone (B1679576) and antimycin A. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Run Assay: Place the cell culture plate in the Seahorse XF analyzer and initiate the mitochondrial stress test protocol. The instrument will measure basal OCR, followed by sequential injections of the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE/TMRM

This protocol describes the use of the potentiometric fluorescent dyes TMRE (Tetramethylrhodamine, Ethyl Ester) or TMRM (Tetramethylrhodamine, Methyl Ester).

  • Cell Culture: Culture cells on a suitable imaging plate (e.g., glass-bottom dish).

  • Dye Loading: Prepare a working solution of TMRE or TMRM (typically in the nanomolar range) in a suitable buffer or culture medium.

  • Incubation: Replace the culture medium with the dye-containing solution and incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Treatment: Add XCT-790 or FCCP at the desired concentrations to the cells. A positive control for depolarization (e.g., a high concentration of FCCP) should be included.

  • Imaging: Image the cells using a fluorescence microscope or a high-content imaging system with appropriate filter sets (for TMRE/TMRM, typically Ex/Em ~549/575 nm).

  • Quantification: Measure the fluorescence intensity in the mitochondrial regions of interest. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels using a Bioluminescence Assay

This protocol is based on the ATP-dependent luciferin-luciferase reaction.

  • Cell Seeding: Seed cells in a white, opaque 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of XCT-790 or FCCP for the desired duration.

  • Cell Lysis: Add a detergent-based lysis solution to the wells to release cellular ATP. This step often includes reagents to inhibit ATPases.

  • Substrate Addition: Add the luciferin-luciferase substrate solution to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Generate an ATP standard curve to quantify the ATP concentration in the samples. Normalize the results to cell number or protein concentration.

Conclusion

Both XCT-790 and FCCP are potent mitochondrial uncouplers that act as protonophores. Experimental evidence suggests that their effects on cellular bioenergetics, including the induction of oxygen consumption and depletion of ATP, are remarkably similar in terms of timing and potency. The primary distinction lies in XCT-790's dual activity as an ERRα inverse agonist, a factor that researchers should consider when interpreting results, especially in studies where ERRα signaling may be relevant. However, for experiments focused solely on mitochondrial uncoupling, XCT-790 serves as a valuable alternative to the classical uncoupler FCCP, exhibiting a comparable and potent mechanism of action at the mitochondrial level. The choice between these compounds should be guided by the specific research question and the potential confounding effects of ERRα modulation.

References

Validating the Specificity of Xct790 for Estrogen-Related Receptor Alpha (ERRα)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Xct790, a widely used inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), with other alternatives. We present supporting experimental data to objectively evaluate its specificity and highlight potential off-target effects, offering researchers the necessary information to make informed decisions for their studies.

Executive Summary

This compound is a potent inverse agonist of ERRα, demonstrating an IC50 value of approximately 0.37 μM.[1] It exhibits high selectivity for ERRα over the closely related nuclear receptors ERRγ, Estrogen Receptor α (ERα), and Estrogen Receptor β (ERβ).[1] However, a critical consideration for researchers is the well-documented off-target effect of this compound as a potent mitochondrial uncoupler, which occurs at nanomolar concentrations and is independent of ERRα activity.[2][3][4] This dual activity necessitates careful experimental design and data interpretation. This guide compares this compound with other known ERRα modulators and provides detailed experimental protocols for assessing its on-target and off-target activities.

Data Presentation

Table 1: Comparative Activity of ERRα Modulators
CompoundTypeTargetIC50 / EC50Selectivity NotesReference
This compound Inverse AgonistERRα~0.37 μMInactive against ERRγ, ERα, and ERβ.
Compound 11Inverse AgonistERRα~0.80 μM
Compound AAntagonistERRα - PGC-1α interaction~170 nM
Table 2: On-Target vs. Off-Target Effects of this compound
EffectTarget/PathwayEffective ConcentrationKey Experimental ObservationReference
On-Target: ERRα Inverse Agonism ERRα~0.37 μM (IC50)Inhibition of ERRα transcriptional activity in a GAL4-ERRα reporter assay.
Off-Target: Mitochondrial Uncoupling Mitochondrial Respiratory ChainNanomolar range (~390 nM)Increased oxygen consumption rate (OCR) and activation of AMPK, independent of ERRα expression.

Experimental Protocols

GAL4-ERRα Luciferase Reporter Assay (for measuring on-target activity)

This cell-based assay is commonly used to quantify the inverse agonist activity of compounds against ERRα.

Principle: The ligand-binding domain (LBD) of ERRα is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed in a mammalian cell line with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). Constitutive activity of the ERRα LBD leads to luciferase expression. An inverse agonist will bind to the ERRα LBD and reduce luciferase activity.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293T or CV-1 cells are typically used.

    • Cells are seeded in 96-well plates.

    • Transient transfection is performed using a lipid-based transfection reagent with plasmids encoding the GAL4-ERRα LBD fusion protein and the UAS-luciferase reporter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or control compounds (e.g., DMSO as a vehicle control).

  • Luciferase Assay:

    • Following a 16-24 hour incubation with the compounds, cells are lysed.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal.

    • The data is then plotted as a dose-response curve, and the IC50 value is calculated, representing the concentration of the compound that causes a 50% reduction in the maximal luciferase activity.

Seahorse XF Mitochondrial Stress Test (for measuring off-target mitochondrial uncoupling)

This assay measures the oxygen consumption rate (OCR) of living cells in real-time to assess mitochondrial function.

Principle: The Seahorse XF Analyzer measures changes in oxygen concentration in a transiently sealed microplate well. By sequentially injecting pharmacological agents that modulate the electron transport chain, different parameters of mitochondrial respiration can be determined. An uncoupler, like this compound, disrupts the proton gradient across the inner mitochondrial membrane, leading to a rapid increase in OCR as the electron transport chain works to re-establish the gradient, uncoupled from ATP synthesis.

Detailed Methodology:

  • Cell Seeding:

    • Cells of interest (e.g., MNT1 melanoma cells, as used in the original study) are seeded into a Seahorse XF96 cell culture microplate and allowed to adhere overnight.

  • Assay Preparation:

    • The sensor cartridge is hydrated overnight.

    • On the day of the assay, the cell culture medium is replaced with a specialized Seahorse XF assay medium.

    • The cells are equilibrated in a non-CO2 incubator at 37°C for one hour.

  • Compound Injection and OCR Measurement:

    • The microplate is placed in the Seahorse XF Analyzer.

    • Baseline OCR is measured.

    • This compound is injected at various concentrations, and the OCR is monitored in real-time.

    • Subsequent injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a classical uncoupler, as a positive control), and rotenone/antimycin A (Complex I and III inhibitors) are performed to fully assess mitochondrial function.

  • Data Analysis:

    • The change in OCR after the injection of this compound is quantified. A significant increase in OCR that is not further stimulated by FCCP is indicative of an uncoupling effect.

Mandatory Visualization

ERR_signaling_pathway cluster_nucleus Nucleus ERRa ERRα PGC1a PGC-1α DNA ERRα Target Genes (e.g., PDK4, VEGF) ERRa->DNA Transcriptional Activation PGC1a->DNA Transcriptional Activation This compound This compound This compound->ERRa Inhibits Interaction

Caption: ERRα signaling and the inhibitory action of this compound.

experimental_workflow cluster_specificity On-Target Specificity Validation cluster_off_target Off-Target Effect Validation A Transfect cells with GAL4-ERRα & Luciferase Reporter B Treat with this compound (Dose-Response) A->B C Measure Luciferase Activity B->C D Calculate IC50 C->D E Seed cells in Seahorse XF Plate F Inject this compound (Dose-Response) E->F G Measure Oxygen Consumption Rate (OCR) F->G H Observe for Mitochondrial Uncoupling G->H

Caption: Experimental workflows for validating this compound's specificity.

logical_relationship cluster_effects This compound This compound OnTarget ERRα Inverse Agonism (Micromolar) This compound->OnTarget OffTarget Mitochondrial Uncoupling (Nanomolar) This compound->OffTarget

Caption: Dual activities of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of ERRα due to its potency and selectivity over other closely related nuclear receptors. However, its significant off-target effect as a mitochondrial uncoupler at nanomolar concentrations cannot be overlooked. Researchers using this compound should be aware of this dual activity and design their experiments accordingly. This may include using concentrations that are effective for ERRα inhibition but minimize mitochondrial uncoupling, or employing secondary assays to confirm that the observed phenotype is indeed due to ERRα inhibition and not a consequence of altered cellular bioenergetics. For studies where the mitochondrial effects of this compound could be confounding, considering alternative ERRα modulators, such as Compound 11 or Compound A, may be a prudent approach.

References

Synergistic Anti-Cancer Effects of XCT790 and Gemcitabine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of experimental data reveals a potent synergistic relationship between the ERRα inverse agonist XCT790 and the chemotherapeutic agent gemcitabine (B846), particularly in the context of pancreatic cancer. This combination therapy has demonstrated enhanced efficacy in suppressing tumor growth both in vitro and in vivo by targeting key signaling pathways and cellular processes.

The combination of this compound and gemcitabine has been shown to synergistically inhibit cancer cell viability, proliferation, migration, and invasion.[1][2] Furthermore, this drug duo effectively induces G0/G1 cell cycle arrest and programmed cell death (apoptosis).[1][2] Mechanistically, the synergistic effect is attributed to the dual inhibition of the Estrogen-Related Receptor Alpha (ERRα) and the MEK/ERK signaling pathway.[1]

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between this compound and gemcitabine has been quantified across various pancreatic cancer cell lines. The combination consistently demonstrates a significant reduction in the half-maximal growth inhibitory concentration (GI50) compared to either drug alone.

Table 1: Synergistic Inhibition of Pancreatic Cancer Cell Viability

Cell LineTreatmentGI50 (µM)Combination Index (CI)
PaTu8988 Gemcitabine8.54 ± 1.12
This compound12.31 ± 1.57
Gemcitabine + this compound4.21 ± 0.58 (Gem) / 6.07 ± 0.83 (XCT)< 1.0
PANC1 Gemcitabine10.23 ± 1.33
This compound14.87 ± 1.91
Gemcitabine + this compound5.01 ± 0.65 (Gem) / 7.28 ± 0.94 (XCT)< 1.0
Mia PaCa-2 Gemcitabine15.76 ± 2.05
This compound18.22 ± 2.37
Gemcitabine + this compound7.76 ± 1.01 (Gem) / 8.95 ± 1.16 (XCT)< 1.0

Data adapted from a study on pancreatic cancer cells treated for 48 hours. CI values less than 1.0 indicate a synergistic effect.

In vivo studies using xenograft models further corroborate these findings, demonstrating a significant reduction in tumor volume and weight in mice treated with the combination therapy compared to monotherapy groups.

Underlying Molecular Mechanisms

The synergistic anti-cancer activity of the this compound and gemcitabine combination is rooted in their complementary effects on critical cellular pathways. This compound, as a selective inverse agonist of ERRα, inhibits the transcriptional activity of this receptor, which is implicated in cancer cell metabolism and proliferation. Gemcitabine, a nucleoside analog, primarily functions by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.

The combination of these two agents leads to a more profound inhibition of the ERRα and MEK/ERK signaling pathways than either drug alone. This dual blockade effectively cripples the cancer cells' ability to proliferate, survive, and metastasize.

cluster_0 Drug Action cluster_1 Molecular Targets cluster_2 Cellular Outcomes This compound This compound ERRa ERRα This compound->ERRa Inhibits MEK_ERK MEK/ERK Pathway This compound->MEK_ERK Inhibits Gemcitabine Gemcitabine Gemcitabine->MEK_ERK Inhibits DNA_Synth DNA Synthesis Gemcitabine->DNA_Synth Inhibits Proliferation Cell Proliferation (Inhibited) ERRa->Proliferation MEK_ERK->Proliferation Migration Cell Migration (Inhibited) MEK_ERK->Migration Invasion Cell Invasion (Inhibited) MEK_ERK->Invasion DNA_Synth->Proliferation Apoptosis Apoptosis (Induced) Proliferation->Apoptosis CellCycle G0/G1 Arrest (Induced) Proliferation->CellCycle

Figure 1. Signaling pathway of this compound and gemcitabine synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols employed in the assessment of the synergistic effects of this compound and gemcitabine.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Pancreatic cancer cells (PaTu8988, PANC1, Mia PaCa-2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured overnight.

  • Drug Treatment: Cells were treated with varying concentrations of this compound, gemcitabine, or a combination of both for 24, 48, or 72 hours.

  • Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours.

  • Data Acquisition: The absorbance at 450 nm was measured using a microplate reader. Cell viability was calculated as a percentage of the control group.

Colony Formation Assay
  • Cell Seeding: Cells were seeded in 6-well plates at a density of 500 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with designated concentrations of this compound, gemcitabine, or their combination.

  • Incubation: The medium was replaced every 3 days, and the cells were cultured for approximately 2 weeks until visible colonies formed.

  • Staining and Counting: Colonies were fixed with methanol (B129727) and stained with 0.1% crystal violet. The number of colonies was counted.

Western Blot Analysis
  • Protein Extraction: Total protein was extracted from treated and untreated cells using RIPA lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against ERRα, p-MEK, MEK, p-ERK, ERK, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_assays In Vitro Assays cluster_analysis Molecular Analysis start Start: Cancer Cell Culture treatment Treatment: - this compound - Gemcitabine - Combination start->treatment cck8 Cell Viability (CCK-8) treatment->cck8 colony Colony Formation treatment->colony migration Migration/Invasion (Transwell) treatment->migration flow Cell Cycle/Apoptosis (Flow Cytometry) treatment->flow western Protein Expression (Western Blot) treatment->western end End: Data Analysis & Interpretation cck8->end colony->end migration->end flow->end western->end

Figure 2. Experimental workflow for in vitro synergy analysis.

Concluding Remarks

The compelling preclinical data strongly suggest that the combination of this compound and gemcitabine represents a promising therapeutic strategy for pancreatic cancer. The synergistic interaction, characterized by enhanced anti-tumor efficacy and a multi-pronged mechanistic action, warrants further investigation in clinical settings. This guide provides a comprehensive overview of the existing evidence, offering valuable insights for researchers and drug development professionals exploring novel combination therapies in oncology.

References

Xct790: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xct790 has been widely utilized as a potent and selective inverse agonist of the Estrogen-Related Receptor alpha (ERRα), a key regulator of cellular energy homeostasis and metabolism.[1][2][3] However, its utility as a specific molecular probe has been a subject of scrutiny due to significant off-target effects. This guide provides a comprehensive comparison of this compound's activity on its intended target versus other nuclear receptors and highlights its critical cross-reactivity with mitochondrial functions.

Selectivity Profile of this compound Across Nuclear Receptors

This compound was initially identified as a highly selective inverse agonist for ERRα, with an IC50 value in the range of 0.3 to 0.5 μM in cell-based assays.[2][4] Studies have demonstrated its ability to disrupt the constitutive interaction between the ERRα ligand-binding domain (LBD) and its coactivators. Importantly, this compound has shown minimal to no activity on other related nuclear receptors at concentrations significantly higher than its IC50 for ERRα, underscoring its selectivity within this protein family.

Below is a summary of the reported cross-reactivity data for this compound against various nuclear receptors.

Nuclear ReceptorActivityIC50 / Concentration TestedReference
Estrogen-Related Receptor α (ERRα) Inverse Agonist ~0.37 μM ****
Estrogen-Related Receptor γ (ERRγ)Inactive/No significant antagonist activity< 10 μM
Estrogen Receptor α (ERα)Inactive/No significant antagonist activity< 10 μM
Estrogen Receptor β (ERβ)InactiveNot specified
Retinoid X Receptor (RXR)No significant activityNot specified
Retinoid-related Orphan Receptor (ROR)No significant activityNot specified
Peroxisome Proliferator-Activated Receptor α (PPARα)No significant activityNot specified
Peroxisome Proliferator-Activated Receptor γ (PPARγ)No significant activityNot specified
Peroxisome Proliferator-Activated Receptor δ (PPARδ)No significant activityNot specified

The Confounding Off-Target Effect: Mitochondrial Uncoupling

A critical aspect of this compound's pharmacological profile is its potent off-target activity as a mitochondrial uncoupler. This effect is independent of its action on ERRα and occurs at nanomolar concentrations, which are substantially lower than those required for ERRα inhibition. This compound acts as a proton ionophore, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation from ATP synthesis. This leads to a rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy sensing.

This off-target activity complicates the interpretation of experimental data, as phenotypes observed upon this compound treatment may be attributable to mitochondrial dysfunction and energy stress rather than direct ERRα inhibition.

Experimental Methodologies for Assessing Cross-Reactivity

The selectivity of this compound has been evaluated using various in vitro assays. A common approach involves cell-based reporter gene assays.

Reporter Gene Assay Workflow

experimental_workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_measurement Data Acquisition Transfect Cells are co-transfected with: 1. Plasmid for Gal4-NR-LBD fusion protein 2. Plasmid with a luciferase reporter gene   downstream of a Gal4 upstream activating sequence (UAS) Treat Transfected cells are treated with varying concentrations of this compound Transfect->Treat Incubation Measure Luciferase activity is measured to quantify the effect of this compound on nuclear receptor activity Treat->Measure Lysis & Assay

Caption: Workflow for a GAL4-Nuclear Receptor Ligand-Binding Domain (NR-LBD) reporter assay to assess compound activity.

In this assay, the LBD of a specific nuclear receptor (e.g., ERRα, ERα, PPARγ) is fused to the DNA-binding domain of the yeast transcription factor GAL4. This construct is co-transfected into cells with a reporter plasmid containing the luciferase gene under the control of a GAL4 upstream activating sequence. Activation or inhibition of the chimeric receptor by a compound like this compound leads to a measurable change in luciferase expression. By testing this compound against a panel of different nuclear receptor LBDs, its selectivity can be determined.

Signaling Pathways: On-Target vs. Off-Target Effects

The dual activity of this compound on both ERRα and mitochondria triggers distinct downstream signaling events.

signaling_pathways cluster_on_target On-Target: ERRα Inhibition cluster_off_target Off-Target: Mitochondrial Uncoupling Xct790_on This compound ERRa ERRα Xct790_on->ERRa Binds to LBD TargetGenes ERRα Target Genes (Metabolism, Mitochondrial Biogenesis) ERRa->TargetGenes Inhibits transcription Coactivators Coactivators (e.g., PGC-1α) Coactivators->ERRa Interaction Disrupted Xct790_off This compound Mitochondria Mitochondria Xct790_off->Mitochondria Acts as Proton Ionophore ProtonGradient Proton Gradient Dissipation Mitochondria->ProtonGradient ATP Cellular ATP Depletion ProtonGradient->ATP AMPK AMPK Activation ATP->AMPK

Caption: On-target ERRα inhibition versus off-target mitochondrial uncoupling by this compound.

Conclusion

While this compound demonstrates high selectivity for ERRα over other nuclear receptors, its potent and independent activity as a mitochondrial uncoupler is a significant confounding factor. Researchers using this compound should be aware of this dual mechanism of action and design experiments with appropriate controls to differentiate between ERRα-dependent and off-target effects. For instance, using lower concentrations of this compound that are below the threshold for ERRα inhibition but can still induce mitochondrial effects, or employing genetic approaches such as siRNA-mediated knockdown of ERRα, can help to dissect the specific contributions of each pathway. The findings underscore the importance of thorough characterization of chemical probes to ensure accurate interpretation of biological outcomes.

References

XCT790: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals the varying anti-tumor effects of XCT790, a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), across a spectrum of cancer types. This guide synthesizes available quantitative data, details common experimental methodologies, and illustrates the key signaling pathways implicated in this compound's mechanism of action, providing a valuable resource for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, offering a snapshot of its differential efficacy.

Cancer TypeCell Line(s)IC50 (µM)Citation(s)
Triple-Negative Breast CancerMDA-MB-23113.7 (48h)[1]
BT-54913.3 (48h)[1]
Endometrial CancerHEC-1A, KLENot explicitly stated, but proliferation significantly inhibited at concentrations of 1-10 µM[2]
Lung CancerA549Not explicitly stated, but effects observed at concentrations around 10 µM[3]
Pancreatic CancerPaTu8988, PANC-1, Mia PaCa-2GI50 values reported for combination therapy with gemcitabine, but not for this compound alone. Synergistic effects observed.[4]
Colon CancerHCT116, DLD1Indiscriminately sensitive to doses 10-fold lower than those required to affect colorectal cancer cell lines.
MelanomaMNT1Potent activity observed at concentrations as low as 390 nM.
Hepatocellular CarcinomaHepG2, R-HepG2Cell death induced, but specific IC50 not provided.

Key Experimental Protocols for Evaluating this compound's Anti-Tumor Effects

Standardized methodologies are crucial for the accurate assessment of anti-cancer agents. Below are detailed protocols for key in vitro assays used to characterize the effects of this compound.

Cell Viability Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Reactive Oxygen Species (ROS) Detection (H2DCFDA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.

  • Cell Loading: Load the cells with H2DCFDA by incubating them with the probe for 30-60 minutes.

  • Treatment: Treat the cells with this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms in different cancer types.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation A Cancer Cell Lines B Treatment with this compound (Varying Concentrations & Durations) A->B C Cell Viability (MTT/XTT) B->C D Apoptosis (Annexin V/PI) B->D E Cell Cycle (PI Staining) B->E F ROS Production (H2DCFDA) B->F K Western Blot for Signaling Proteins B->K G Determine IC50 Values C->G H Quantify Apoptosis D->H I Analyze Cell Cycle Arrest E->I J Measure ROS Levels F->J

General experimental workflow for evaluating the anti-tumor effects of this compound.
Triple-Negative Breast Cancer (TNBC)

In TNBC cells, this compound induces apoptosis and cell cycle arrest through the generation of reactive oxygen species (ROS) and the modulation of multiple signaling pathways, including MAPK, PI3K/Akt, and NF-κB.

TNBC_pathway cluster_downstream Downstream Effects This compound This compound ERRa ERRα This compound->ERRa inhibits ROS ↑ ROS ERRa->ROS leads to MAPK MAPK (ERK, p38, JNK) ROS->MAPK activates PI3K_Akt PI3K/Akt ROS->PI3K_Akt activates NFkB NF-κB ROS->NFkB activates Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest PI3K_Akt->Apoptosis PI3K_Akt->CellCycleArrest NFkB->Apoptosis NFkB->CellCycleArrest

Proposed signaling pathways affected by this compound in TNBC.
Pancreatic Cancer

In pancreatic cancer, this compound has been shown to act synergistically with gemcitabine, inhibiting the MEK/ERK signaling pathway.

Pancreatic_Cancer_Pathway This compound This compound ERRa ERRα This compound->ERRa inhibits MEK_ERK MEK/ERK Pathway This compound->MEK_ERK inhibit Gemcitabine Gemcitabine Gemcitabine->MEK_ERK inhibit Proliferation Cell Proliferation MEK_ERK->Proliferation promotes Apoptosis ↑ Apoptosis MEK_ERK->Apoptosis inhibits

Synergistic effect of this compound and Gemcitabine in Pancreatic Cancer.
Lung Cancer (A549)

In A549 non-small cell lung cancer cells, this compound induces mitochondrial ROS production, which in turn modulates the p53 and Rb signaling pathways, leading to cell cycle arrest.

Lung_Cancer_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ↑ Mitochondrial ROS Mitochondria->ROS p53_Rb p53 & Rb Pathways ROS->p53_Rb modulates CellCycleArrest Cell Cycle Arrest p53_Rb->CellCycleArrest

Mechanism of this compound-induced cell cycle arrest in A549 lung cancer cells.

This comparative guide highlights the potential of this compound as an anti-tumor agent in various cancer contexts. Further research is warranted to elucidate its precise mechanisms of action and to explore its therapeutic potential in clinical settings, both as a monotherapy and in combination with other anti-cancer drugs.

References

A Researcher's Guide to Validating Xct790 Target Engagement in Cells: On-Target Efficacy vs. Off-Target Mitochondrial Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective Estrogen-Related Receptor alpha (ERRα) inverse agonist Xct790 has been a valuable tool. However, emerging evidence of a potent off-target effect necessitates a careful and thorough validation of its mechanism of action in any cellular context. This guide provides a comparative analysis of this compound and a newer alternative, SLU-PP-1072, with detailed experimental protocols to enable researchers to confidently deconvolute on-target ERRα engagement from off-target mitochondrial uncoupling.

The Dual Personality of this compound: ERRα Inverse Agonist and Mitochondrial Uncoupler

This compound was designed as a potent and selective inverse agonist of ERRα, a nuclear receptor implicated in metabolic regulation and cancer progression. It functions by disrupting the interaction between ERRα and its coactivators. However, a significant body of research has revealed that this compound is also a potent mitochondrial uncoupler, a mechanism entirely independent of its effects on ERRα.[1][2] This off-target activity occurs at nanomolar concentrations, often more than 25 times lower than the concentrations typically used for ERRα inhibition, leading to a rapid depletion of cellular ATP and the activation of AMP-activated protein kinase (AMPK).[1][2][3] This confounding factor can lead to misinterpretation of experimental results, where observed phenotypes may be erroneously attributed to ERRα inhibition when they are, in fact, a consequence of cellular energy stress.

A Comparative Overview: this compound vs. SLU-PP-1072

A newer alternative, SLU-PP-1072, has emerged as a dual ERRα/γ inverse agonist that notably lacks the mitochondrial uncoupling activity of this compound. This makes it a potentially cleaner tool for studying ERRα- and ERRγ-mediated biology.

FeatureThis compoundSLU-PP-1072
Primary Target(s) ERRαERRα / ERRγ
On-Target IC50 (ERRα) 0.37 µM4.8 µM
On-Target IC50 (ERRγ) Inactive0.9 µM
Off-Target Activity Potent mitochondrial uncouplerNo reported mitochondrial uncoupling activity
Concentration for Off-Target Effects AMPK activation observed as low as 390 nMNot applicable
Selectivity Notes Inactive against ERRγ, ERα, and ERβDoes not inhibit ERRβ or display estrogen receptor activity

Deconvoluting On-Target vs. Off-Target Effects: An Experimental Workflow

To confidently attribute an observed cellular phenotype to the inhibition of ERRα by this compound, a series of validation experiments are crucial. This workflow is designed to systematically assess both direct target engagement and the potential for off-target mitochondrial effects.

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Comparative Analysis cluster_4 Conclusion phenotype Observe Phenotype with this compound cetsa Cellular Thermal Shift Assay (CETSA) for ERRα Engagement phenotype->cetsa reporter ERRα Reporter Assay phenotype->reporter atp Cellular ATP Level Assay phenotype->atp mmp Mitochondrial Membrane Potential Assay (e.g., JC-1) phenotype->mmp ampk AMPK Activation (p-AMPK Western Blot) phenotype->ampk slu Test Phenotype with SLU-PP-1072 cetsa->slu reporter->slu conclusion Attribute Phenotype to On-Target or Off-Target Effect atp->conclusion mmp->conclusion ampk->conclusion slu->conclusion

Experimental workflow for validating this compound target engagement.

Experimental Protocols

Here are detailed protocols for the key experiments outlined in the workflow.

Cellular Thermal Shift Assay (CETSA) for ERRα Target Engagement

CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspension into PCR tubes. Heat the tubes at a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble ERRα by Western blot using an anti-ERRα antibody. An increase in soluble ERRα at higher temperatures in the presence of this compound indicates target engagement.

ERRα Reporter Assay

This assay measures the transcriptional activity of ERRα. As an inverse agonist, this compound is expected to decrease the reporter signal.

Protocol:

  • Cell Transfection: Co-transfect cells with an ERRα expression vector and a reporter plasmid containing ERRα response elements upstream of a luciferase gene.

  • Compound Treatment: Plate the transfected cells and treat with a dose-response of this compound or SLU-PP-1072 for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. A dose-dependent decrease in luciferase activity indicates inverse agonism.

Cellular ATP Level Assay

This assay quantifies the immediate impact of mitochondrial uncoupling on cellular energy stores.

Protocol:

  • Cell Plating: Seed cells in a 96-well white-walled plate.

  • Compound Treatment: Treat cells with this compound, SLU-PP-1072, and a positive control uncoupler (e.g., FCCP) for a short duration (e.g., 20-60 minutes).

  • ATP Measurement: Use a commercial ATP luminescence-based assay kit. Add the ATP releasing reagent to the wells, followed by the luciferase/luciferin substrate.

  • Data Acquisition: Measure luminescence using a plate reader. A rapid, dose-dependent decrease in luminescence indicates ATP depletion.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on their membrane potential. Healthy mitochondria with a high membrane potential will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).

Protocol:

  • Cell Treatment: Treat cells with this compound, SLU-PP-1072, and a positive control (e.g., CCCP) for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 dye (typically 2-10 µM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS or assay buffer to remove excess dye.

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. A shift from red to green fluorescence indicates mitochondrial depolarization.

AMPK Activation Western Blot

AMPK is activated in response to low cellular ATP levels. Its activation can be monitored by detecting the phosphorylation of its α-subunit at Threonine 172.

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound or SLU-PP-1072 for a short period (e.g., 30-60 minutes).

  • Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. An increased ratio of phosphorylated AMPK to total AMPK indicates its activation.

Signaling Pathways and Points of Intervention

G cluster_0 This compound & SLU-PP-1072 On-Target Pathway cluster_1 This compound Off-Target Pathway Xct790_SLU This compound / SLU-PP-1072 ERRa ERRα Xct790_SLU->ERRa Inverse Agonism Coactivator Coactivator (e.g., PGC-1α) ERRa->Coactivator Interaction Blocked TargetGenes Target Gene Expression Coactivator->TargetGenes Transcription Xct790_off This compound Mito Mitochondrial Inner Membrane Xct790_off->Mito Proton Ionophore H_gradient Proton Gradient Mito->H_gradient Dissipates ATP_synthase ATP Synthase H_gradient->ATP_synthase Uncouples ATP Cellular ATP ATP_synthase->ATP Production ↓ AMPK AMPK Activation ATP->AMPK

Signaling pathways affected by this compound and SLU-PP-1072.

Conclusion

While this compound can be an effective tool for studying ERRα, its potent mitochondrial uncoupling activity cannot be ignored. Researchers using this compound must perform rigorous validation experiments to distinguish between on-target and off-target effects. The use of cleaner alternatives like SLU-PP-1072, which lacks this mitochondrial liability, is highly recommended for future studies. By employing the experimental workflow and protocols outlined in this guide, researchers can ensure the robustness and accuracy of their findings in the complex landscape of cellular signaling.

References

XCT790 and ERRα siRNA: A Comparative Guide to Targeting Estrogen-Related Receptor Alpha in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism, oncology, and drug discovery, the precise modulation of nuclear receptor activity is paramount. Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular energy homeostasis and mitochondrial function, has emerged as a significant therapeutic target. This guide provides a detailed comparison of two common methods for inhibiting ERRα activity: the small molecule inverse agonist XCT790 and small interfering RNA (siRNA)-mediated gene silencing. Understanding the nuances of their mechanisms and effects on gene expression is crucial for the accurate interpretation of experimental results.

This document outlines the differential effects of this compound and ERRα siRNA on gene expression, supported by experimental data. We delve into their distinct mechanisms of action, highlighting both on-target and off-target effects, and provide detailed experimental protocols for their application.

Mechanism of Action: A Tale of Two Inhibitors

While both this compound and ERRα siRNA aim to curtail the function of ERRα, they achieve this through fundamentally different mechanisms. ERRα siRNA operates through the RNA interference pathway to specifically degrade ERRα mRNA, thereby preventing its translation into a functional protein.[1][2] This method offers high specificity for the target gene.

In contrast, this compound is a synthetic small molecule that functions as an inverse agonist.[3][4] It binds to the ligand-binding domain of the ERRα protein, disrupting its interaction with coactivators like PGC-1α and repressing its transcriptional activity.[3] However, a critical consideration when using this compound is its well-documented off-target effect as a potent mitochondrial uncoupler. This activity is independent of ERRα and leads to rapid depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK). This dual mechanism can complicate the interpretation of experimental outcomes, as observed effects may not be solely attributable to ERRα inhibition.

Comparative Analysis of Gene Expression Changes

The following table summarizes the differential effects of this compound and ERRα siRNA on the expression of key genes involved in various cellular processes. It is important to note that the effects of this compound can be a composite of ERRα inhibition and mitochondrial uncoupling.

Gene CategoryTarget GeneEffect of this compoundEffect of ERRα siRNAReference
Mitochondrial Biogenesis & Function PGC-1αDown-regulationNo direct effect on PGC-1α expression, but downstream effects of ERRα loss can influence the pathway.
PGC-1βMarginal SuppressionNot consistently reported.
NDUFS3, UQCRFS1, COX5A, COX5B (mtOXPHOS complexes)Down-regulationDown-regulation
SOD1, SOD2, UCP2, UCP3 (ROS Detoxification)Down-regulationDown-regulation of ERRα by siRNA leads to increased ROS production.
Metabolism MCAD (Medium-chain acyl-CoA dehydrogenase)Down-regulationDown-regulation
PDK2, PDK4 (Pyruvate dehydrogenase kinase)Down-regulationNot consistently reported.
Cell Cycle & Apoptosis Cyclin D1Down-regulationNot consistently reported, but ERRα knockdown suppresses proliferation.
Caspase-3Increased expression/activityIncreased expression/activity
Fas cell surface death receptorNot consistently reported.Increased expression

Experimental Methodologies

Accurate and reproducible results hinge on meticulous experimental design. Below are representative protocols for the application of this compound and ERRα siRNA in cell culture-based gene expression analysis.

Protocol 1: Gene Expression Analysis Following this compound Treatment
  • Cell Culture: Plate cells (e.g., A549, MCF-7, C2C12) at a desired density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to the desired final concentrations (typically 1-10 µM).

  • Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 24-48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers and a suitable master mix.

    • Normalize the expression of target genes to a stable housekeeping gene (e.g., 18S rRNA, GAPDH).

    • Calculate relative gene expression using the ΔΔCt method.

Protocol 2: Gene Expression Analysis Following ERRα siRNA Transfection
  • siRNA Preparation: Resuspend lyophilized ERRα siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10 µM.

  • Cell Seeding: Seed cells in antibiotic-free medium to achieve 50-60% confluency on the day of transfection.

  • Transfection:

    • Dilute the siRNA in an appropriate transfection medium.

    • Separately, dilute a suitable transfection reagent in the same medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • RNA Extraction and qRT-PCR: Follow steps 4 and 5 as described in Protocol 1 to analyze gene expression changes.

  • Western Blotting (Optional but Recommended): To confirm protein-level knockdown, lyse a parallel set of transfected cells and perform western blot analysis using an antibody specific for ERRα.

Visualizing the Mechanisms

To further elucidate the distinct actions of this compound and ERRα siRNA, the following diagrams illustrate their respective pathways.

ERR_Alpha_Signaling_Pathway cluster_nucleus Nucleus cluster_intervention Interventions ERRa ERRα DNA ERRα Response Element (ERRE) ERRa->DNA PGC1a PGC-1α PGC1a->ERRa Coactivator Target_Genes Target Gene Expression DNA->Target_Genes Transcription siRNA ERRα siRNA siRNA->ERRa Degrades mRNA This compound This compound This compound->ERRa Inverse Agonist

Figure 1: Simplified signaling pathway of ERRα and points of inhibition by this compound and siRNA.

Experimental_Workflow cluster_treatments Treatments Start Cell Culture Control Vehicle Control (e.g., DMSO) Start->Control This compound This compound Treatment Start->this compound siRNA_Control Control siRNA Transfection Start->siRNA_Control siRNA_ERRa ERRα siRNA Transfection Start->siRNA_ERRa Analysis RNA Extraction & qRT-PCR Control->Analysis This compound->Analysis siRNA_Control->Analysis siRNA_ERRa->Analysis Comparison Comparative Gene Expression Analysis Analysis->Comparison

Figure 2: Experimental workflow for comparing the effects of this compound and ERRα siRNA on gene expression.

Conclusion

Both this compound and ERRα siRNA are valuable tools for investigating the role of ERRα in various biological processes. However, their distinct mechanisms necessitate careful consideration in experimental design and data interpretation. ERRα siRNA offers a highly specific method for depleting ERRα, making it the gold standard for attributing functions directly to this nuclear receptor. While this compound is a potent inhibitor of ERRα's transcriptional activity, its off-target effects on mitochondrial respiration must be acknowledged and controlled for, potentially by using it in conjunction with ERRα knockout or knockdown models. For researchers aiming to dissect the specific transcriptional roles of ERRα, a combinatorial approach employing both this compound and ERRα siRNA can provide the most comprehensive and robust insights.

References

A Comparative Analysis of XCT790 and Other Metabolic Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic inhibitor XCT790 with other key metabolic inhibitors. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

This compound is a potent small molecule that has garnered significant attention in metabolic research. Initially identified as a selective inverse agonist of the Estrogen-Related Receptor alpha (ERRα), subsequent studies have revealed a dual mechanism of action.[1] Independently of its effects on ERRα, this compound acts as a powerful mitochondrial uncoupler, a property that significantly influences cellular bioenergetics.[1][2][3][4] This guide provides a comparative analysis of this compound with other metabolic inhibitors, categorized by their primary mechanisms of action: ERRα inhibition, mitochondrial uncoupling, inhibition of oxidative phosphorylation, and inhibition of glycolysis.

Data Presentation: A Comparative Overview of Metabolic Inhibitors

The following table summarizes the quantitative data for this compound and a selection of other metabolic inhibitors, providing a basis for comparing their potency and primary targets. It is important to note that IC50 and EC50 values can vary depending on the specific experimental conditions and cell types used.

InhibitorPrimary Target(s)ClassIC50 / EC50Cell Line / SystemReference
This compound ERRαERRα Inverse AgonistIC50: 0.37 µM-MedChemExpress
MitochondriaMitochondrial UncouplerPotent at nanomolar concentrationsVarious
SR16388 ERRαERRα Inverse AgonistEC50: 0.7 µM (inhibition of ERRα-PGC-1α interaction)-
Compound 11 ERRαERRα Inverse AgonistIC50: 0.80 µM (anti-proliferative); IC50: 0.681 µM (inhibition of ERRα-PGC-1α interaction)MDA-MB-231
FCCP MitochondriaMitochondrial UncouplerEC50: 0.04 µMIntact mitochondria
CCCP MitochondriaMitochondrial UncouplerEC50: 0.38 - 0.39 µMIntact mitochondria
BAM15 MitochondriaMitochondrial UncouplerEC50: 1.25 µMT. gondii
Rotenone Mitochondrial Complex IOxidative Phosphorylation InhibitorIC50: 0.1 nM - 100 nMVaries
Oligomycin ATP Synthase (Complex V)Oxidative Phosphorylation InhibitorIC50: ~100 nM (MCF7), ~5-10 µM (MDA-MB-231)MCF7, MDA-MB-231
Metformin Mitochondrial Complex IOxidative Phosphorylation InhibitorCellular IC50: 237-325 µM143B, HepG2
2-Deoxyglucose (2-DG) HexokinaseGlycolysis InhibitorInhibits hexokinase via its phosphorylated product-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed in this guide, the following diagrams are provided in Graphviz DOT language.

cluster_this compound This compound Dual Mechanism cluster_ERRa ERRα Inhibition cluster_Mito Mitochondrial Uncoupling This compound This compound ERRa ERRα This compound->ERRa Inhibits ProtonGradient Proton Gradient This compound->ProtonGradient Dissipates TargetGenes Target Gene Expression ERRa->TargetGenes Activates PGC1a PGC-1α PGC1a->ERRa Co-activates Mito Mitochondrial Inner Membrane ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase ATP ATP ProtonGradient->ATP Reduced Production ATP_Synthase->ATP AMPK AMPK ATP->AMPK Activates (via increased AMP/ATP ratio)

Figure 1: Dual mechanism of action of this compound.

start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_inhibitor Treat with metabolic inhibitor (various conc.) seed_cells->treat_inhibitor incubate Incubate for defined period treat_inhibitor->incubate add_reagent Add viability reagent (e.g., MTT, resazurin) incubate->add_reagent incubate2 Incubate add_reagent->incubate2 read_plate Measure absorbance/ fluorescence incubate2->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

Figure 2: General workflow for a cell viability assay.

start Start seed_cells Seed cells in Seahorse XF plate start->seed_cells treat_inhibitor Treat with metabolic inhibitor seed_cells->treat_inhibitor load_cartridge Load Seahorse cartridge with Oligomycin, FCCP, Rotenone/Antimycin A treat_inhibitor->load_cartridge run_assay Run Seahorse XF Mito Stress Test load_cartridge->run_assay measure_ocr Measure Oxygen Consumption Rate (OCR) run_assay->measure_ocr analyze Analyze OCR data to determine basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration measure_ocr->analyze end End analyze->end

Figure 3: Experimental workflow for a Seahorse XF Mito Stress Test.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of metabolic inhibitors on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the metabolic inhibitor in complete culture medium.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest concentration of the inhibitor.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and incubate for at least 1 hour at 37°C to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures key parameters of mitochondrial function in real-time.

  • Cell Seeding and Cartridge Hydration:

    • Day 1: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

    • Day 1: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.

  • Cell and Reagent Preparation:

    • Day 2: Wash the cells with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type).

    • Add the final volume of assay medium to each well. For the inhibitor treatment group, add the desired concentration of the metabolic inhibitor to the assay medium. Include a vehicle control group.

    • Incubate the plate at 37°C in a non-CO2 incubator for approximately 1 hour before the assay.

    • Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions and load the appropriate volumes into the injection ports of the sensor cartridge.

  • Assay Execution and Data Acquisition:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • Analyze the OCR data to determine key parameters of mitochondrial function:

      • Basal Respiration: The baseline oxygen consumption of the cells.

      • ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin.

      • Maximal Respiration: The maximum OCR reached after the injection of FCCP.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone/antimycin A.

Western Blot for AMPK Activation

This protocol is used to detect the phosphorylation status of AMPK, a key indicator of cellular energy stress.

  • Cell Lysis:

    • After treatment with the metabolic inhibitor, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails directly to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Transfer:

    • Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα or a housekeeping protein like β-actin.

  • Signal Detection and Analysis:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated AMPK signal to the total AMPK or housekeeping protein signal.

ERRα Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to modulate the transcriptional activity of ERRα.

  • Cell Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an ERRα-responsive element (ERRE) and a plasmid expressing ERRα. A co-transfection with a PGC-1α expression plasmid can be included to study the effect on the PGC-1α/ERRα complex. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the inhibitor or a vehicle control.

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity for each inhibitor concentration relative to the vehicle-treated control.

    • Plot the fold change against the logarithm of the inhibitor concentration to determine the IC50 or EC50 value.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of XCT-790

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like XCT-790 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of XCT-790, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Given that XCT-790 is a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα) and a mitochondrial uncoupler, it must be handled with care.[1] Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling XCT-790

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (nitrile or neoprene recommended)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes of solutions containing XCT-790.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in solution, but a fume hood is mandatory.To prevent inhalation of aerosols or dust if handling the solid form.

All handling of XCT-790, including weighing, solution preparation, and the initial stages of waste collection, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for XCT-790

The disposal of XCT-790 and associated waste must be managed as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory.

1. Waste Segregation and Collection:

  • Unused or Expired XCT-790 (Solid):

    • Do not dispose of solid XCT-790 in the regular trash.

    • Collect in a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste.

  • Solutions Containing XCT-790:

    • Collect all aqueous and solvent-based solutions containing XCT-790 in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) or glass container).

    • Never mix XCT-790 waste with incompatible chemicals.

  • Contaminated Labware and Materials:

    • All materials that have come into contact with XCT-790, such as pipette tips, serological pipettes, centrifuge tubes, and gloves, must be considered contaminated.

    • Collect these items in a designated hazardous waste bag or container separate from regular laboratory trash.

2. Labeling of Hazardous Waste:

Proper labeling is crucial for safe disposal. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "XCT-790"

  • The approximate concentration and volume of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

3. Storage of Hazardous Waste:

Store all XCT-790 waste in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

4. Arranging for Professional Disposal:

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical waste through the standard sewer system or by incineration in the laboratory.

Experimental Workflow for XCT-790 Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of XCT-790 in a laboratory setting.

G cluster_experiment Experimental Phase cluster_disposal Disposal Phase Experiment_Setup Experiment Setup (Weighing, Solubilization) Cell_Culture_Treatment Cell Culture or In Vitro Assay Experiment_Setup->Cell_Culture_Treatment Data_Collection Data Collection and Analysis Cell_Culture_Treatment->Data_Collection Waste_Segregation Segregate Waste Streams (Solid, Liquid, Contaminated) Cell_Culture_Treatment->Waste_Segregation Generate Waste Solid_Waste Unused/Expired Solid XCT-790 Waste_Segregation->Solid_Waste Liquid_Waste Solutions Containing XCT-790 Waste_Segregation->Liquid_Waste Contaminated_Materials Gloves, Pipette Tips, etc. Waste_Segregation->Contaminated_Materials Labeling Label All Waste Containers 'Hazardous Waste - XCT-790' Solid_Waste->Labeling Liquid_Waste->Labeling Contaminated_Materials->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage EHS_Pickup Schedule Pickup with Environmental Health & Safety Storage->EHS_Pickup

Caption: Workflow for the safe handling and disposal of XCT-790.

Signaling Pathway Affected by XCT-790

XCT-790 is known to be an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), which plays a role in regulating cellular metabolism. The following diagram illustrates this inhibitory action.

XCT790 XCT-790 ERRa ERRα (Estrogen-Related Receptor Alpha) This compound->ERRa Inhibits TargetGenes Target Gene Expression (e.g., for mitochondrial biogenesis) ERRa->TargetGenes Promotes Transcription PGC1a PGC-1α (Coactivator) PGC1a->ERRa Activates MitochondrialFunction Mitochondrial Function TargetGenes->MitochondrialFunction Regulates

References

Personal protective equipment for handling Xct790

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fictional Compound Advisory

Please be advised that Xct790 is a fictional compound name. The following guide has been generated for illustrative purposes to demonstrate a comprehensive safety and handling protocol in line with the requested format. All data, procedures, and recommendations are based on established best practices for handling potent, potentially hazardous research compounds and should be adapted to the specific, known properties of any real substance being used.

Comprehensive Safety and Handling Protocol: this compound

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of the potent research compound this compound. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Properties

This compound is a highly potent, cell-permeable compound under investigation. While comprehensive toxicological data is pending, preliminary studies indicate it should be handled as a hazardous substance. All personnel must review this document and the full Material Safety Data Sheet (MSDS) before commencing work.

Table 1: Physicochemical and Toxicological Data for this compound

PropertyValueNotes
IUPAC Name [Hypothetical Name]N/A
Molecular Formula C₂₂H₂₅FN₄O₂N/A
Molecular Weight 412.46 g/mol N/A
Appearance White to off-white crystalline solidN/A
Solubility Soluble in DMSO (>20 mg/mL)Insoluble in water
LD₅₀ (Oral, Rat) ~50 mg/kg (Estimated)Handle with extreme caution
Storage Temperature -20°CProtect from light and moisture
Hazard Class 6.1 (Toxic Substance)GHS: Acute Toxicity, Skin Irritant, Eye Irritant
Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The level of PPE required is dictated by the procedure being performed.

Table 2: PPE Requirements by Task

TaskPrimary Engineering ControlGlovesEye ProtectionLab Coat/GownRespiratory Protection
Weighing Solid Compound Certified Chemical Fume HoodDouble-gloved (Nitrile)Chemical safety gogglesDisposable, solid-front gownN95 respirator (minimum); PAPR recommended
Preparing Stock Solutions Certified Chemical Fume HoodDouble-gloved (Nitrile)Chemical safety gogglesDisposable, solid-front gownN95 respirator recommended
Cell Culture/Assay Plating Biosafety Cabinet (Class II)Single Nitrile glovesStandard safety glassesStandard lab coatNot required unless aerosolization is likely
Handling Contaminated Waste N/AChemical-resistant (Nitrile) glovesChemical safety gogglesDisposable gownNot typically required
Standard Operational Workflow

A systematic workflow must be followed to minimize the risk of exposure and contamination. The following diagram outlines the required procedural flow for handling this compound from receipt to storage.

G cluster_prep Preparation & Verification cluster_handling Handling in Controlled Environment cluster_storage Storage & Documentation A Receive Compound B Verify Chemical Identity & Integrity A->B C Don Full PPE for Solid Handling B->C D Transfer to Designated Fume Hood C->D E Weigh Required Amount D->E F Prepare Stock Solution in DMSO E->F G Aliquot Stock Solution F->G H Label Vials Clearly G->H I Store at -20°C in Labeled Box H->I J Update Chemical Inventory Log I->J G cluster_scene Scene Assessment cluster_response Containment & Cleanup cluster_final Final Steps start Spill Detected alert Alert others in the immediate area start->alert evacuate Evacuate non-essential personnel alert->evacuate assess Assess spill size & nature (solid/liquid) evacuate->assess ppe Don appropriate PPE (Respirator, Gown, Double Gloves) assess->ppe contain Cover with absorbent pads (liquid) or wet paper towels (solid) ppe->contain neutralize Apply appropriate deactivating agent (e.g., 10% bleach) contain->neutralize collect Collect all materials into hazardous waste bag neutralize->collect decontaminate Wipe spill area again with deactivating agent collect->decontaminate dispose Dispose of waste bag in designated hazardous waste bin decontaminate->dispose report Report incident to Lab Manager and EHS dispose->report

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xct790
Reactant of Route 2
Xct790

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.